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  • Product: 3-Descyano Febuxostat Ethyl Ester
  • CAS: 144060-97-9

Core Science & Biosynthesis

Foundational

Mechanistic Insight: Genesis and Control of 3-Descyano Febuxostat Ethyl Ester

Topic: Mechanism of Formation: 3-Descyano Febuxostat Ethyl Ester Content Type: Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Professionals[1][2] [1][2] Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Formation: 3-Descyano Febuxostat Ethyl Ester Content Type: Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Professionals[1][2]

[1][2]

Executive Summary & Structural Context

In the high-purity synthesis of Febuxostat (a selective non-purine xanthine oxidase inhibitor), the control of process-related impurities is a critical Critical Quality Attribute (CQA). Among these, 3-Descyano Febuxostat Ethyl Ester (chemically Ethyl 2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate ) represents a significant "missing functional group" impurity.[1][2]

Its presence typically indicates a failure in the electrophilic aromatic substitution sequences (formylation/cyanation) or the carryover of non-functionalized starting materials.[1][2] Unlike degradation products formed via hydrolysis (e.g., Febuxostat acid impurity), the 3-Descyano analog is a genesis impurity —it is built into the scaffold during the synthetic construction and is notoriously difficult to purge downstream due to its high structural homology with the active pharmaceutical ingredient (API) precursor.[1][2]

Structural Identification[1][3]
  • Common Name: 3-Descyano Febuxostat Ethyl Ester[1][2]

  • IUPAC Name: Ethyl 2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Key Structural Feature: Absence of the carbonitrile (-CN) group at the 3-position of the phenyl ring, which is critical for the drug's binding affinity in the xanthine oxidase channel.[1][2]

Mechanism of Formation

The formation of 3-Descyano Febuxostat Ethyl Ester is pathway-dependent. While multiple synthetic routes exist for Febuxostat, the "Hantzsch-First, Functionalize-Later" route is the most common industrial generator of this impurity.[1][2]

The Primary Pathway: Incomplete Formylation (Duff Reaction Failure)

In this widely adopted route, the thiazole ring is constructed before the cyano group is introduced.[2] The cyano group is typically installed via a formyl intermediate (Duff reaction) followed by oximation and dehydration.[2][3]

The Mechanism:

  • Hantzsch Coupling: 4-Hydroxythiobenzamide reacts with Ethyl 2-chloroacetoacetate to form the thiazole scaffold (Intermediate A ).[1][2][3]

  • Duff Reaction (The Critical Failure Point): Intermediate A is subjected to hexamethylenetetramine (HMTA) in acidic media (TFA or AcOH) to introduce a formyl group (-CHO) at the 3-position (Ortho to the hydroxyl).[1][2]

  • Impurity Genesis: If the Duff reaction is incomplete due to insufficient equivalents of HMTA, poor temperature control, or steric hindrance, a portion of Intermediate A remains unformylated.[2]

  • Propagation: This unreacted Intermediate A proceeds through the subsequent alkylation step (reaction with isobutyl bromide).[2] Since it lacks the reactive formyl handle, it bypasses the oximation/dehydration steps, resulting in the stable 3-Descyano Febuxostat Ethyl Ester .[1][2]

Secondary Pathway: Starting Material Contamination

In routes where the starting material is expected to be pre-functionalized (e.g., starting with 3-cyano-4-hydroxythiobenzamide), the impurity arises from 4-hydroxythiobenzamide contaminating the starting material.[1][2] This "des-cyano" precursor undergoes the Hantzsch coupling to directly yield the impurity.[1][2]

Visualization of the Mechanistic Pathway

The following diagram illustrates the divergence of the impurity pathway during the "Hantzsch-First" synthesis.

Febuxostat_Impurity_Mechanism cluster_main Main Synthetic Pathway cluster_impurity Impurity Genesis (Defect) SM 4-Hydroxythiobenzamide Inter_A Intermediate A (Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate) SM->Inter_A Cyclization Inter_B Intermediate B (3-Formyl Derivative) Inter_A->Inter_B Formylation (Successful) Impurity_Pre Unreacted Intermediate A (Residual) Inter_A->Impurity_Pre Incomplete Reaction (Bypass Formylation) Inter_C Febuxostat Ethyl Ester (3-Cyano Derivative) Inter_B->Inter_C 1. Oximation 2. Dehydration 3. Alkylation Impurity_Final 3-Descyano Febuxostat Ethyl Ester (Impurity) Impurity_Pre->Impurity_Final Alkylation (Side Reaction) R_Hantzsch Ethyl 2-chloroacetoacetate (Hantzsch Coupling) R_Hantzsch->Inter_A R_Duff HMTA / TFA (Duff Formylation) R_Duff->Inter_B R_Alkyl Isobutyl Bromide / K2CO3 (Alkylation) R_Alkyl->Impurity_Final

Figure 1: Mechanistic divergence showing the formation of 3-Descyano Febuxostat Ethyl Ester via incomplete formylation (Duff reaction failure).

Experimental Synthesis of the Impurity

To validate analytical methods (HPLC/UPLC) for impurity quantification, it is necessary to synthesize the 3-Descyano Febuxostat Ethyl Ester reference standard.[1][2] The following protocol utilizes a direct Hantzsch coupling approach, intentionally omitting the cyano-introduction steps.

Protocol: Targeted Synthesis of Reference Standard

Objective: Synthesize Ethyl 2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

Reagents:

  • 4-Isobutoxythiobenzamide (1.0 eq)[2]

  • Ethyl 2-chloroacetoacetate (1.2 eq)[1][2]

  • Ethanol (Solvent, 10 V)

  • Pyridine (Catalytic)[2]

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-isobutoxythiobenzamide (5.0 g, 23.9 mmol) in absolute Ethanol (50 mL).

  • Addition: Add Ethyl 2-chloroacetoacetate (4.7 g, 28.7 mmol) dropwise over 10 minutes at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (78–80 °C) and maintain for 4–6 hours. Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 8:2).

  • Work-up: Cool the reaction mass to 0–5 °C. The product often precipitates directly upon cooling.

    • If precipitation occurs: Filter the solid and wash with cold ethanol (10 mL).

    • If no precipitation:[1][2] Concentrate the solvent under reduced pressure, dilute with water (50 mL), and extract with Ethyl Acetate (2 x 50 mL).[2] Wash the organic layer with 5% NaHCO3 solution to remove acidic byproducts.[2]

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield the pure 3-Descyano Febuxostat Ethyl Ester as a white to off-white crystalline solid.[1][2]

Yield Expectation: 80–85% Characterization:

  • 1H NMR (DMSO-d6): Look for the absence of the aromatic signal shift typically caused by the electron-withdrawing CN group at position 3.[1][2] The protons at positions 2 and 6 of the phenyl ring will appear as a doublet (AA'BB' system) rather than the split pattern seen in Febuxostat.[1][2]

Analytical Profiling & Data

The 3-Descyano impurity is highly lipophilic compared to the parent Febuxostat ethyl ester due to the lack of the polar cyano group.[1][2]

HPLC Retention Profile (Typical)
CompoundRelative Retention Time (RRT)Polarity Note
Febuxostat (API)1.00Acidic, polar
Febuxostat Ethyl Ester (Precursor)~2.10Non-polar
3-Descyano Ethyl Ester (Impurity) ~2.35 - 2.45 Most non-polar (Late eluter)

Note: RRTs are approximate and depend on the specific C18 gradient method used (typically Phosphate Buffer/Acetonitrile).

Control Strategy (The "Purge" Concept)

Eliminating this impurity requires a two-pronged strategy focusing on the efficiency of the Duff reaction and downstream crystallization.[1][2]

  • Process Parameter Control (Upstream):

    • Stoichiometry: Ensure a minimum of 2.5–3.0 equivalents of HMTA during the Duff reaction to drive formylation to completion.

    • Anhydrous Conditions: Moisture can quench the iminium ion intermediate in the Duff reaction, leading to unreacted starting material (which becomes the descyano impurity).[2] Ensure the use of glacial acetic acid or TFA.[2]

  • Purification (Downstream):

    • The 3-Descyano impurity is significantly less polar than the target 3-cyano ester.[1][2]

    • Solvent Selection: Recrystallization of the Febuxostat Ethyl Ester intermediate using a polar protic solvent (e.g., Ethanol or Isopropanol) is effective.[2] The more non-polar Descyano impurity tends to remain in the mother liquor (solubility differentiation).[2]

References

  • Shi, L., Zhang, H., Hu, T., & Chen, L. (2016).[2][3] Synthesis of Febuxostat and an Impurity of the Key Intermediate.[2][3][4][5][6][7] Chinese Journal of Pharmaceuticals, 47(01), 22-24.[1][2][3] Link[1][2][3]

  • Reddy, G. M., et al. (2012).[2] Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat.[1][2][3][5][7][8] Der Pharma Chemica, 4(6), 2276-2284.[1][2] Link

  • Hojamberdiev, M., et al. (2011).[2] Investigation of Various Impurities in Febuxostat. Pharmaceutical Technology,[1] 35. Link

  • Teijin Limited.[2] (1993).[2] Carboxylic acid derivatives and pharmaceutical composition containing the same. U.S. Patent 5,614,520.[2] Link

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 3-Descyano Febuxostat Ethyl Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are paramount to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout, is no exception. During its synthesis and storage, various related substances can emerge, one of which is 3-Descyano Febuxostat Ethyl Ester. This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of this specific impurity, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

The Critical Role of Impurity Profiling

The presence of impurities, even in minute quantities, can significantly impact the quality, safety, and regulatory approval of a drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and control of impurities. Therefore, a thorough understanding of the spectroscopic signature of potential impurities like 3-Descyano Febuxostat Ethyl Ester is not merely an academic exercise but a critical component of robust drug development and quality control.

Chemical Structure

3-Descyano Febuxostat Ethyl Ester, also known as Ethyl 2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is a derivative of Febuxostat that lacks the nitrile (cyano) group at the 3-position of the phenyl ring and has an ethyl ester group instead of a carboxylic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Descyano Febuxostat Ethyl Ester, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR data acquisition is crucial for reproducibility and data integrity.

  • Sample Preparation: Dissolve approximately 5-10 mg of the 3-Descyano Febuxostat Ethyl Ester reference standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Employ a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of 3-Descyano Febuxostat Ethyl Ester is expected to exhibit characteristic signals corresponding to its distinct proton environments. The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and assignments.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.85d2HAromatic Protons (ortho to the thiazole ring)
~6.95d2HAromatic Protons (meta to the thiazole ring)
~4.30q2H-O-CH₂ -CH₃ (Ethyl Ester)
~3.80d2H-O-CH₂ -CH(CH₃)₂ (Isobutoxy)
~2.70s3H-CH₃ (Thiazole)
~2.10m1H-CH₂-CH (CH₃)₂ (Isobutoxy)
~1.35t3H-O-CH₂-CH₃ (Ethyl Ester)
~1.05d6H-CH( CH₃ )₂ (Isobutoxy)
¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The predicted chemical shifts for 3-Descyano Febuxostat Ethyl Ester are detailed below.

Chemical Shift (δ, ppm)Carbon TypeAssignment
~168C=OEster Carbonyl
~162CThiazole C2
~160CAromatic C (para to isobutoxy)
~150CThiazole C4
~129CHAromatic CH (ortho to thiazole)
~125CAromatic C (ipso)
~115CHAromatic CH (meta to thiazole)
~114CThiazole C5
~75CH₂-O-CH₂ - (Isobutoxy)
~61CH₂-O-CH₂ - (Ethyl Ester)
~28CH-CH -(CH₃)₂ (Isobutoxy)
~19CH₃-CH(CH₃ )₂ (Isobutoxy)
~17CH₃Thiazole -CH₃
~14CH₃-CH₂-CH₃ (Ethyl Ester)

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Ionization Technique: Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like 3-Descyano Febuxostat Ethyl Ester, often resulting in a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements, which can help in confirming the elemental composition.

  • Tandem MS (MS/MS): To gain further structural insights, tandem mass spectrometry can be employed. The precursor ion of interest (e.g., the [M+H]⁺ ion) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectrum Interpretation

For 3-Descyano Febuxostat Ethyl Ester (Molecular Formula: C₁₇H₂₁NO₃S), the expected monoisotopic mass is approximately 319.12.

  • Molecular Ion: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 320.13.

  • Fragmentation Pattern: The fragmentation of the molecule can provide valuable structural information. Key expected fragmentation pathways are illustrated in the diagram below.

G cluster_0 Fragmentation Pathway cluster_1 Loss of Ethoxy Radical cluster_2 Loss of Isobutene cluster_3 Thiazole Ring Cleavage M [M+H]⁺ m/z 320 F1 Fragment 1 m/z 275 M->F1 - C₂H₅O• F2 Fragment 2 m/z 264 M->F2 - C₄H₈ F3 Fragment 3 (Isobutoxyphenyl ion) m/z 163 M->F3 Cleavage

Sources

Foundational

Discovery and isolation of Febuxostat degradation products

Technical Guide: Discovery, Isolation, and Structural Elucidation of Febuxostat Degradation Products Executive Summary In the development of xanthine oxidase inhibitors like Febuxostat, the stability profile is dictated...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Discovery, Isolation, and Structural Elucidation of Febuxostat Degradation Products

Executive Summary

In the development of xanthine oxidase inhibitors like Febuxostat, the stability profile is dictated by the susceptibility of its cyano (-CN) and carboxylic acid (-COOH) moieties. While Febuxostat is chemically robust compared to purine analogs, it exhibits distinct degradation pathways under stress conditions—specifically hydrolysis and decarboxylation.

This guide provides a protocol-driven approach to identifying, isolating, and characterizing these degradation products (DPs). Unlike standard operating procedures, this document focuses on the causality of degradation and the strategic isolation of impurities for structural confirmation, complying with ICH Q1A(R2) and Q3A/B guidelines.

Theoretical Framework: Chemical Susceptibility

Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) contains three pharmacophores susceptible to degradation:

  • Cyano Group (-CN): The most reactive site. Under acidic or alkaline stress, this hydrolyzes to a primary amide (intermediate) and subsequently to a carboxylic acid.[1]

  • Thiazole Carboxylic Acid: Susceptible to decarboxylation under high thermal stress, though the thiazole ring provides significant stabilization.

  • Isobutoxy Ether Linkage: Generally stable, but susceptible to oxidative dealkylation under extreme radical stress.

Literature Consensus vs. Variance: Conflicting reports exist regarding Febuxostat's stability. Some studies (e.g., Kadivar et al.[2][3]) report significant degradation in acidic conditions, while others (Kushwah et al.) highlight alkaline instability. This variance often stems from the choice of co-solvent (methanol vs. acetonitrile) which can generate pseudo-impurities (methyl esters). This guide controls for such artifacts.

Strategic Forced Degradation Protocols

To generate sufficient quantities of DPs for isolation, we move beyond analytical micro-scale stress to preparative-scale stress testing .

Acid & Alkaline Hydrolysis (Target: Amide & Acid DPs)
  • Objective: Induce nitrile hydrolysis without destroying the thiazole core.

  • Protocol:

    • Dissolve 500 mg Febuxostat in Acetonitrile (ACN) (Do NOT use Methanol to avoid esterification artifacts).

    • Acid Stress: Add 10 mL of 1N HCl. Reflux at 60°C for 4–6 hours.

    • Base Stress: Add 10 mL of 0.1N NaOH. Stir at RT for 2 hours. Note: Febuxostat degrades rapidly in base; reflux is usually unnecessary and may lead to total degradation.

    • Neutralization: Quench acid samples with 1N NaOH and base samples with 1N HCl to pH 6.0–7.0 immediately to freeze the reaction.

Oxidative Stress (Target: N-oxides & De-alkylated products)
  • Protocol: Dissolve 100 mg API in ACN. Add 30%

    
     (5 mL). Store at RT for 24 hours.[4]
    
  • Control: Run a parallel blank with

    
     and ACN to identify peroxide stabilizer peaks.
    

Analytical Method Development (UPLC-MS/MS)

A gradient method compatible with Mass Spectrometry is required. Phosphate buffers are prohibited due to ion suppression.

Table 1: LC-MS/MS Method Parameters

ParameterSpecificationRationale
Column Kinetex C18 or Sunfire C18 (150 x 4.6 mm, 5 µm)High carbon load required to retain polar hydrolytic degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ESI mode (

).
Mobile Phase B Acetonitrile (100%)ACN has lower UV cutoff and backpressure than MeOH.
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B.Steep gradient ensures elution of non-polar dimer impurities.
Flow Rate 1.0 mL/min (Split to MS if necessary)Standard flow for analytical scale.
Detection UV 315 nm; MS ESI (+)315 nm is the absorption max for the thiazole core.

Degradation Pathways & Visualization

The primary degradation route involves the transformation of the nitrile group. Below is the mechanistic pathway visualized.

Febuxostat_Degradation API Febuxostat (API) MW: 316.37 Amide DP-1: Amide Impurity (Nitrile -> Amide) MW: 334.39 (+18 Da) API->Amide Acid/Base Hydrolysis (+ H2O) Ester Pseudo-Impurity: Methyl Ester (Artifact from MeOH solvent) MW: 330.40 API->Ester MeOH + Acid (Avoid this!) DesAcid DP-3: Des-acid Impurity (Loss of CO2) MW: 272.36 (-44 Da) API->DesAcid Thermal Stress (- CO2) Acid DP-2: Dicarboxylic Acid (Amide -> Acid) MW: 335.37 (+1 Da) Amide->Acid Further Hydrolysis (- NH3, + H2O)

Figure 1: Mechanistic degradation pathway of Febuxostat showing the critical nitrile hydrolysis route and potential methanol artifacts.

Isolation Strategy: Semi-Preparative HPLC

Once DPs are identified by mass (m/z), they must be isolated for NMR confirmation.

Workflow Diagram:

Isolation_Workflow Step1 Stress Testing (Prep Scale 500mg) Step2 Analytical Profiling (UPLC-MS/MS) Step1->Step2 Confirm % Degradation Step3 Fraction Collection (Prep-HPLC) Step2->Step3 Target m/z Step4 Lyophilization (Freeze Drying) Step3->Step4 Remove Solvent Step5 Structural Elucidation (1H/13C NMR, HRMS) Step4->Step5 Pure Solid

Figure 2: Operational workflow for the isolation of degradation products.

Protocol for Isolation:

  • Enrichment: Use the stress condition that yielded the highest % of the target impurity (e.g., 1N HCl reflux for DP-1 Amide).

  • Column Loading: Switch to a Semi-Prep C18 column (e.g., 250 x 10 mm, 10 µm).

  • Injection: Inject 200–500 µL of the enriched stress solution (approx. 10–20 mg on column).

  • Collection: Collect fractions based on UV threshold.

  • Post-Processing: Pool fractions. Crucial: Do not use rotary evaporation at high heat, as acidic mobile phases can induce further degradation during concentration. Use Lyophilization (freeze-drying) to obtain the solid impurity.

Structural Characterization & Identification

The following data confirms the identity of the two primary degradants.

DP-1: Febuxostat Amide Impurity[5][6][7]
  • Mechanism: Hydration of the cyano group.

  • Mass Spec (ESI+): m/z 335.1

    
     (Mass shift +18 Da vs API).
    
  • NMR Key Signals:

    • Disappearance of the quaternary Carbon signal for -CN (~119 ppm).

    • Appearance of amide carbonyl signal (~168 ppm) in

      
      C NMR.
      
    • Appearance of two broad singlet protons (

      
      ) in 
      
      
      
      H NMR (exchangeable with
      
      
      ).
DP-2: Febuxostat Dicarboxylic Acid Impurity
  • Mechanism: Hydrolysis of the amide to acid.[1][5]

  • Mass Spec (ESI+): m/z 336.1

    
     (Mass shift +19 Da vs API).
    
  • NMR Key Signals:

    • Loss of amide protons.

    • Presence of a new broad singlet at >12 ppm (

      
      ).
      
    • Two carbonyl peaks in

      
      C NMR (one from thiazole, one from phenyl ring).
      

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[6] International Council for Harmonisation.[7][8] Link

  • Kadivar, M. H., et al. (2011).[2][3] "Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kushwah, B. S., et al. (2023).[9] "Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies." Rapid Communications in Mass Spectrometry. Link

  • Talari, S., et al. (2023).[10] "Isolation and Identification of forced degradation products of Febuxostat." Research Square (Preprint). Link

  • BenchChem. "Formation and Control of Febuxostat Amide Impurity in Synthesis." Technical Guide. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-Descyano Febuxostat Ethyl Ester

Abstract This application note presents a detailed, systematic approach to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, systematic approach to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of "3-Descyano Febuxostat Ethyl Ester," a potential process-related impurity and degradant of Febuxostat. The described methodology is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Febuxostat drug substances and products. The protocols herein adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring the development of a reliable and robust analytical procedure.

Introduction: The Significance of Impurity Profiling in Pharmaceutical Development

Febuxostat, chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a potent non-purine selective inhibitor of xanthine oxidase, widely prescribed for the management of hyperuricemia and gout.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[2] "3-Descyano Febuxostat Ethyl Ester" (Figure 1) is a known impurity of Febuxostat and can arise from the synthesis process or as a degradation product.[3][4] Therefore, a sensitive and specific analytical method is imperative for its detection and quantification.

High-performance liquid chromatography (HPLC) is the predominant technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and selectivity.[5][6] The development of a robust HPLC method is essential for ensuring consistent and reliable results throughout the drug development lifecycle.[5] This application note provides a comprehensive guide to developing a stability-indicating HPLC method for "3-Descyano Febuxostat Ethyl Ester," from initial method development to full validation in accordance with ICH Q2(R1) guidelines.[7][8][9]

Figure 1: Chemical Structures

Caption: Chemical structures of Febuxostat and its impurity, 3-Descyano Febuxostat Ethyl Ester.

Method Development Strategy: A Systematic Approach

The primary objective of this method is to achieve a clear separation of "3-Descyano Febuxostat Ethyl Ester" from the parent API, Febuxostat, and any potential degradation products.[10] A systematic approach, as outlined below, will be employed to develop a robust and reliable method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation a Column & Mobile Phase Screening b Wavelength Selection a->b c Gradient & Flow Rate Optimization b->c Initial Conditions d Temperature & pH Adjustment c->d e Stress Studies (Acid, Base, Peroxide, Heat, Light) d->e Optimized Method f Peak Purity Analysis e->f g Validation as per ICH Q2(R1) f->g Stability-Indicating Method h Final Method Documentation g->h

Caption: A systematic workflow for HPLC method development and validation.

Rationale for Initial Chromatographic Conditions

Based on the chemical structures of Febuxostat and "3-Descyano Febuxostat Ethyl Ester," both compounds possess chromophores that allow for UV detection. A starting wavelength of 315 nm is recommended, as it has been shown to be effective for the analysis of Febuxostat and its impurities.[1]

A reversed-phase C18 column is a logical starting point due to its versatility and wide use in the pharmaceutical industry for separating compounds of moderate polarity.[10] A gradient elution with a mobile phase consisting of an acidic aqueous solution and an organic modifier (acetonitrile or methanol) is proposed to ensure the elution of both the parent drug and its less polar ester impurity within a reasonable runtime.

Detailed Protocols

Materials and Reagents
  • Reference Standards: Febuxostat and "3-Descyano Febuxostat Ethyl Ester" of known purity.[11]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Orthophosphoric acid, triethylamine, hydrochloric acid, sodium hydroxide, and hydrogen peroxide (30%).

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Protocol 1: Preparation of Solutions
  • Diluent: Prepare a mixture of acetonitrile and water in a 95:5 (v/v) ratio.

  • Mobile Phase A: Add 1 mL of triethylamine to 1000 mL of water, adjust the pH to 2.5 with orthophosphoric acid, and filter through a 0.22 µm membrane filter.

  • Mobile Phase B: A mixture of acetonitrile and methanol (80:20 v/v) with 0.1% v/v orthophosphoric acid.

  • Standard Stock Solution (Febuxostat): Accurately weigh and dissolve approximately 25 mg of Febuxostat in the diluent in a 50 mL volumetric flask to obtain a concentration of 0.5 mg/mL.

  • Standard Stock Solution (Impurity): Accurately weigh and dissolve approximately 10 mg of "3-Descyano Febuxostat Ethyl Ester" in the diluent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Spiked Sample Solution: Spike the Febuxostat standard solution with the impurity standard solution to a final concentration of approximately 0.15% of the Febuxostat concentration.

Protocol 2: Chromatographic Method Development

The following table outlines the proposed starting conditions and a systematic approach to optimization.

ParameterInitial ConditionOptimization StrategyRationale
Column C18, 250 x 4.6 mm, 5 µmScreen different column chemistries (e.g., C8, Phenyl) if resolution is poor.To evaluate different selectivity for optimal separation.[10]
Mobile Phase A 0.1% Triethylamine in water, pH 2.5Adjust pH between 2.5 and 7.0.To assess the impact of ionization on retention and peak shape.[10]
Mobile Phase B Acetonitrile:Methanol (80:20) with 0.1% OPAVary the ratio of acetonitrile to methanol.To fine-tune selectivity and resolution.
Gradient 0-5 min: 30% B, 5-35 min: 30-70% B, 35-40 min: 70% B, 40-45 min: 70-30% B, 45-50 min: 30% BAdjust the gradient slope and duration to improve separation of closely eluting peaks.To achieve optimal resolution within a reasonable analysis time.
Flow Rate 1.0 mL/minOptimize between 0.8 and 1.2 mL/min.To balance analysis time with separation efficiency.
Column Temp. 30°CEvaluate temperatures between 25°C and 40°C.To improve peak shape and reduce viscosity.
Detection 315 nmUse PDA detector to confirm peak purity and identify optimal wavelength.To ensure maximum sensitivity and specificity.
Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[12][13][14] A target degradation of 5-20% is recommended.[12][15]

  • Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60°C for 30 minutes. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[15]

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][15]

Analyze the stressed samples using the developed HPLC method and a PDA detector to assess for peak purity and the formation of any new degradation products.

Method Validation: Adherence to ICH Q2(R1) Guidelines

Once the method is optimized and proven to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][16]

ValidationParameters MethodValidation Method Validation (ICH Q2(R1)) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

The following table summarizes the validation parameters and their typical acceptance criteria for an impurity method.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, impurity-spiked sample, and forced degradation samples.The peak for the impurity should be free from interference from other components. Peak purity should pass.
Linearity Analyze a minimum of five concentrations of the impurity ranging from LOQ to 150% of the specification limit.Correlation coefficient (r²) ≥ 0.99.
Range Established from the linearity study.The range should cover from the reporting level of the impurity to 120% of the specification.
Accuracy Perform recovery studies by spiking the impurity at three concentration levels (e.g., 50%, 100%, 150%) into the sample matrix.Mean recovery should be within 80-120% for each level.
Precision - Repeatability: Analyze six replicate preparations of the spiked sample on the same day. - Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) should be ≤ 10%.
Limit of Quantitation (LOQ) Determine by signal-to-noise ratio (typically 10:1) or from the linearity curve.The LOQ should be at or below the reporting threshold for the impurity.
Limit of Detection (LOD) Determine by signal-to-noise ratio (typically 3:1).To be determined.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C) and assess the impact on the results.The system suitability parameters should remain within acceptable limits.
Solution Stability Analyze the standard and sample solutions at regular intervals over a specified period (e.g., 24-48 hours) at room temperature and refrigerated conditions.The results should not deviate significantly from the initial values.

Conclusion

The systematic approach detailed in this application note provides a robust framework for the development and validation of a stability-indicating RP-HPLC method for the quantitative determination of "3-Descyano Febuxostat Ethyl Ester" in the presence of Febuxostat. By following these protocols, researchers and quality control analysts can ensure the development of a reliable analytical method that meets stringent regulatory requirements and contributes to the overall quality and safety of Febuxostat drug products.

References

  • SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from SynThink Research Chemicals website.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from American Pharmaceutical Review website.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Journal of Applied Research in Science and Technology. (2023, February 15). A Review on Force Degradation Studies for Drug Substances.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Ranjith, K., et al. (2017, April 12). Development and Validation of Related Substances Method for Febuxostat Tablets by RP-HPLC. International Journal of Pharmaceutical Sciences and Research.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline - ICH.
  • Mane, A. D., et al. (2024, June 18). Method Development and Validation of Febuxostat in Bulk and Pharmaceutical Dosage Forms by RP-HPLC Method.
  • ChemicalBook. (n.d.). Febuxostat Descyano Ethyl Ester | 144060-97-9.
  • BOC Sciences. (n.d.). Febuxostat and Impurities.
  • SRIRAMCHEM. (n.d.). 3-Descyano Febuxostat Ethyl Ester.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat.
  • Simson Pharma Limited. (n.d.). Febuxostat Descyano Ethyl Ester | CAS No- 144060-97-9.
  • SynThink Research Chemicals. (n.d.). Febuxostat Descyano Ethyl Ester | 144060-97-9. Retrieved from SynThink Research Chemicals website.
  • Chemicea. (n.d.). Febuxostat Descyano Ethyl Ester | CAS No- 144060-97-9.
  • MDPI. (2023, May 18). Febuxostat–p-Toluenesulfonic Acid Multi-Component Crystal: Characterization, Crystal Growth and Elucidation of the Salt/Co-Crystal Nature.
  • Trade Science Inc. (n.d.). Analytical CHEMISTRY.
  • Asian Journal of Research in Chemistry. (2017, May 18). Development and Validation of RP-HPLC Method for the Determination of Febuxostat in Bulk and Pharmaceutical Dosage Form. Retrieved from Asian Journal of Research in Chemistry website.

Sources

Method

Application Note: A Validated HPLC Method for the Quantification of 3-Descyano Febuxostat Ethyl Ester

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of "3-Descyano Febuxostat Ethyl Ester," a known process-related...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of "3-Descyano Febuxostat Ethyl Ester," a known process-related impurity of Febuxostat. The control of impurities is a critical aspect of pharmaceutical quality assurance, directly impacting the safety and efficacy of the final drug product.[1][2][3] This document provides a comprehensive protocol for analytical method validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it an essential resource for researchers, scientists, and drug development professionals.[4][5][6]

Introduction: The Imperative of Impurity Profiling

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the chronic management of hyperuricemia in patients with gout.[7] During the synthesis of the active pharmaceutical ingredient (API), various process-related impurities can be generated.[8][9] The presence of these impurities, even at trace levels, can significantly affect the drug's safety, efficacy, and stability.[3][8][10] Therefore, regulatory bodies worldwide, such as the FDA and EMA, mandate stringent control over impurity levels in pharmaceutical products.[2][3]

"3-Descyano Febuxostat Ethyl Ester" (also known as Ethyl 2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) is a known process-related impurity that can arise during the synthesis of Febuxostat.[9][11][12][13][14] Its structural similarity to the API necessitates a highly specific and sensitive analytical method for accurate quantification. This application note details such a method, providing a self-validating system for its implementation in a quality control environment.

Physicochemical Properties of 3-Descyano Febuxostat Ethyl Ester

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValue
Chemical Name Ethyl 2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Synonyms 3-Descyano Febuxostat Ethyl Ester
CAS Number 144060-97-9
Molecular Formula C17H21NO3S
Molecular Weight 319.42 g/mol

Data sourced from multiple chemical suppliers.[11][12][13]

Analytical Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][6] The following protocol is designed to validate an HPLC method for the quantification of 3-Descyano Febuxostat Ethyl Ester, in accordance with ICH Q2(R1) and USP General Chapter <1225> guidelines.[4][15][16][17]

Chromatographic Conditions

A reverse-phase HPLC (RP-HPLC) method is widely used for the analysis of Febuxostat and its impurities due to its selectivity and sensitivity.[18]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid
Mobile Phase B Acetonitrile and Methanol (80:20 v/v) with 0.1% v/v orthophosphoric acid
Gradient Elution A time-based gradient program should be developed to ensure optimal separation.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 315 nm
Injection Volume 10 µL
Diluent A suitable mixture of mobile phase components.

These conditions are a starting point and may require optimization based on the specific HPLC system and column used.[19]

Validation Parameters and Experimental Design

The validation of this method will encompass the following key parameters as defined by ICH Q2(R1).[4][5][6]

Causality: Specificity is crucial to ensure that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API (Febuxostat), other impurities, and degradation products.[4][19]

Protocol:

  • Prepare individual solutions of:

    • Blank (diluent)

    • 3-Descyano Febuxostat Ethyl Ester reference standard

    • Febuxostat API reference standard

    • A mixture of all known impurities

  • Perform forced degradation studies on the Febuxostat API to generate potential degradation products.[20][21][22][23] Stress conditions should include acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H2O2), thermal, and photolytic stress.[20][22][23]

  • Inject all prepared solutions into the HPLC system.

  • Acceptance Criteria: The peak for 3-Descyano Febuxostat Ethyl Ester should be well-resolved from all other peaks (impurities, API, and degradation products), with a resolution factor (Rs) of >2.0. The blank should show no interfering peaks at the retention time of the analyte.

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification.[4][24]

Protocol:

  • Prepare a stock solution of 3-Descyano Febuxostat Ethyl Ester reference standard.

  • From the stock solution, prepare a series of at least five calibration standards ranging from the Limit of Quantitation (LOQ) to 150% of the anticipated specification limit for the impurity.[19]

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
0.1 (LOQ)2150
0.510800
1.021550
1.532300
2.043100

Causality: Accuracy determines the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies.[4][24]

Protocol:

  • Prepare a sample matrix (e.g., a solution of the Febuxostat API).

  • Spike the sample matrix with the 3-Descyano Febuxostat Ethyl Ester reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%0.50.49599.0%
100%1.01.01101.0%
150%1.51.4898.7%

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[4][19]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the Febuxostat API spiked with 3-Descyano Febuxostat Ethyl Ester at 100% of the specification limit.

    • Analyze the samples on the same day, with the same analyst and equipment.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Calculate the %RSD of the combined results from both studies.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 5.0%. The %RSD for intermediate precision should be ≤ 10.0%.

Table 3: Example Precision Data

ParameterResult 1Result 2Result 3Result 4Result 5Result 6Mean%RSD
Repeatability 1.010.991.021.000.981.011.001.5%
Intermediate Precision 1.031.050.991.011.041.021.022.1%

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][25][26]

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The determined LOQ should be verified for its precision and accuracy. The precision at the LOQ should have an RSD of ≤ 10%.

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[4]

Protocol:

  • Systematically vary the following parameters:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase pH (e.g., ± 0.1 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria for the method.

Workflow and Data Visualization

The overall process of analytical method validation can be visualized as a logical flow of sequential experiments, each building upon the last to provide a comprehensive picture of the method's performance.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation A Initial Method Development B System Suitability Testing A->B C Specificity B->C D Linearity C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine QC Analysis H->I

Caption: Workflow for Analytical Method Validation.

Conclusion

The detailed HPLC method and validation protocol presented in this application note provide a comprehensive framework for the accurate and reliable quantification of the 3-Descyano Febuxostat Ethyl Ester impurity. Adherence to these scientifically sound procedures, grounded in ICH and USP guidelines, will ensure that the analytical method is suitable for its intended purpose in a regulated pharmaceutical quality control environment.[4][6][15][17] This, in turn, contributes to the overall safety and efficacy of Febuxostat drug products.[1][2][3]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • The Role of Impurity Standards in Pharmaceutical Quality Control. Pharmaffiliates. Available from: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]

  • Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. Longdom Publishing. Available from: [Link]

  • USP <1225> Method Validation. BA Sciences. Available from: [Link]

  • Febuxostate Impurity C. Veeprho Pharmaceuticals. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Development and Validation of Related Substances Method for Febuxostat Tablets by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • A method for determining febuxostat and impurities in an oral preparation by HPLC. Google Patents.
  • Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies. PubMed. Available from: [Link]

  • Pharmaceutical Impurity Testing: What It Is and Why It's Essential. Anavo. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Pharmaceutical impurities: A review of their importance in drug safety and efficacy. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available from: [Link]

  • Isolation and Identi cation of forced degradation products of Februxostat. Research Square. Available from: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Febuxostat (a Xanthine Oxidase Inhibitor). Journal of Chromatographic Science. Available from: [Link]

  • Isolation and Identification of forced degradation products of Februxostat. ResearchGate. Available from: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available from: [Link]

  • A stability indicating RP-HPLC method development for determination of Febuxostat in tablet dosage form. Caribbean Journal of Science and Technology. Available from: [Link]

  • <1225> Validation of Compendial Procedures. USP-NF. Available from: [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Febuxostate Impurity C. Veeprho. Available from: [Link]

  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF FEBUXOSTAT IN BULK AND TABLET DOSAGE FORM. IJRPC. Available from: [Link]

  • Febuxostat USP Related Compound C. KM Pharma Solution Private Limited. Available from: [Link]

  • Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD. PMC. Available from: [Link]

  • Ultra high performance liquid chromatographic determination of genotoxic impurities in febuxostat drug substance and products. SciSpace. Available from: [Link]

  • UPLC determination of genotoxic impurities in febuxostat drug substance and products. ResearchGate. Available from: [Link]

  • A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF FEBUXOSTAT IN BULK DRUGS. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • New Ph. Eur. Chapter Comparability of Alternative Analytical Procedures. ECA Academy. Available from: [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. PMC. Available from: [Link]

  • Analytical CHEMISTRY. Der Pharma Chemica. Available from: [Link]

Sources

Application

Application Note: Quantitative Analysis of Genotoxic Impurities in Febuxostat

Executive Summary & Strategic Scope Objective: To establish a robust, validated analytical control strategy for genotoxic impurities (GTIs) in Febuxostat drug substance, compliant with ICH M7(R1) regulatory guidelines. C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

Objective: To establish a robust, validated analytical control strategy for genotoxic impurities (GTIs) in Febuxostat drug substance, compliant with ICH M7(R1) regulatory guidelines.

Context: Febuxostat, a non-purine xanthine oxidase inhibitor used for chronic gout, is synthesized via pathways that introduce high-risk alkylating agents and reactive intermediates. The control of these impurities is critical due to their potential to interact with DNA, posing a carcinogenic risk even at trace levels.[1]

Scope: This guide details two orthogonal analytical workflows:

  • Headspace GC-MS/ECD for volatile alkyl halides (e.g., 1-Bromo-2-methylpropane).

  • LC-MS/MS for non-volatile, high-potency impurities (e.g., Hydrazine, Thiazole derivatives).

Regulatory Framework & Limits (ICH M7)

The Threshold of Toxicological Concern (TTC) is the governing metric for mutagenic impurities where no specific carcinogenicity data exists.[1]

  • Standard TTC: 1.5 µ g/day for lifetime exposure.[1]

  • Febuxostat Maximum Daily Dose (MDD): Typically 80 mg/day (up to 120 mg in some regions).

Limit Calculation:



Note: For "Cohort of Concern" impurities (e.g., N-nitroso compounds), limits may be significantly lower. This protocol targets the 18.75 ppm threshold, requiring an LOQ of


 5.6 ppm (30% of limit).

Target Impurity Profile & Origin

Understanding the synthesis pathway is the first step in method selection.

Impurity NameStructure/TypeOriginAnalytical Strategy
1-Bromo-2-methylpropane Alkyl Halide (Volatile)Starting material (alkylation step)Method A: HS-GC-MS/ECD
Ethyl Methanesulfonate (EMS) Alkyl Mesylate (Volatile)Reaction of solvent (EtOH) with MsOHMethod A: HS-GC-MS
Hydrazine Small Amine (Polar)Reagent byproduct (heterocycle formation)Method B: LC-MS/MS (Derivatization)
Thiazole Ester Derivatives Non-volatile IntermediateIncomplete hydrolysis/reaction intermediatesMethod B: LC-MS/MS
Visualization: Impurity Origin & Control Logic

G Start Raw Materials (Isobutyl bromide) Step1 Step 1: Alkylation Start->Step1 Imp1 Impurity: 1-Bromo-2-methylpropane Step1->Imp1 Residual Step2 Step 2: Cyclization (Thioformamide) Step1->Step2 Decision Volatility Check Imp1->Decision Imp2 Impurity: Hydrazine / Thiazole Esters Step2->Imp2 Byproduct API Febuxostat API Step2->API Imp2->Decision MethodA Method A: HS-GC-MS/ECD Decision->MethodA Volatile MethodB Method B: LC-MS/MS Decision->MethodB Non-Volatile

Figure 1: Synthesis pathway mapping impurities to their respective analytical control strategies.

Method A: Headspace GC-MS/ECD for Volatile Alkyl Halides

Rationale: Direct injection is avoided to prevent non-volatile API contamination of the GC liner. Headspace (HS) extraction maximizes sensitivity for volatiles like isobutyl bromide while leaving the matrix behind.

Instrumentation & Conditions[6][7][8]
  • System: GC with Mass Spectrometer (SIM mode) or Electron Capture Detector (ECD). Note: ECD is highly selective for halogens, but MS provides mass confirmation.

  • Column: DB-624 (6% Cyanopropylphenyl dimethyl polysiloxane) or equivalent.

    • Dimensions: 30 m x 0.32 mm, 1.8 µm film.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 5 min)

      
       10°C/min 
      
      
      
      220°C (hold 5 min).
Headspace Parameters[5]
  • Vial Size: 20 mL

  • Incubation: 80°C for 20 minutes.

  • Syringe Temp: 90°C.

  • Solvent: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc). Why? High boiling point solvents ensure low vapor pressure background.

Experimental Protocol
  • Standard Preparation:

    • Prepare a stock solution of 1-Bromo-2-methylpropane in DMSO at 1.0 mg/mL.

    • Dilute to working standard at 1.9 µg/mL (equivalent to ~19 ppm relative to a 100 mg sample).

  • Sample Preparation:

    • Weigh 100 mg of Febuxostat API into a 20 mL HS vial.

    • Add 1.0 mL of DMSO. Seal immediately with PTFE/Silicone septa.

  • Analysis:

    • Inject working standard (6 replicates) to establish system suitability (RSD < 10%).

    • Inject Samples.[2][3]

    • Calculation: External standard method.[3]

Method B: LC-MS/MS for Hydrazine & Thiazole Intermediates

Rationale: Hydrazine is polar and lacks a UV chromophore. Derivatization with Benzaldehyde forms Benzaldehyde-azine, which is lipophilic and easily detectable by MS. Thiazole intermediates are analyzed directly.

Instrumentation & Conditions[6][7][8]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Zorbax RRHD Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[4]

    • B: 0.1% Formic Acid in Acetonitrile.[4]

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5%

      
       95% B
      
    • 5-7 min: 95% B

  • Flow Rate: 0.4 mL/min.

MS Parameters (MRM Mode)[8]
  • Source: Electrospray Ionization (ESI) Positive.

  • Transitions:

    • Hydrazine (as Azine derivative):

      
       209.1 
      
      
      
      91.1 (Quantifier), 209.1
      
      
      77.1 (Qualifier).
    • Thiazole Ester:

      
       373.2 
      
      
      
      272.1.
Experimental Protocol (Hydrazine Derivatization)
  • Derivatization Reagent: Prepare 5% Benzaldehyde in Acetonitrile.

  • Sample Preparation:

    • Weigh 50 mg Febuxostat into a centrifuge tube.

    • Add 2 mL Acetonitrile and 0.5 mL Derivatization Reagent.

    • Vortex and incubate at 50°C for 30 minutes.

    • Causality: The basic nitrogen of hydrazine reacts with the carbonyl of benzaldehyde (Schiff base formation) to create a stable, ionizable species.

    • Dilute to volume with Mobile Phase A if necessary to match initial gradient conditions.

    • Filter (0.22 µm PTFE) and inject.

Method Validation Criteria

To ensure "Trustworthiness" (Part 2), the method must pass these self-validating checks:

ParameterAcceptance CriteriaScientific Rationale
Specificity No interference at retention time of impurity in blank/placebo.Ensures signal is purely from the analyte.
LOD (Limit of Detection) S/N ratio

3:1
Defines the lowest detectable presence.
LOQ (Limit of Quantitation) S/N ratio

10:1 (Target

30% of TTC limit).
Ensures accurate quantification at trace levels.
Linearity

over 50% to 150% of limit.
Confirms proportional response.
Recovery (Accuracy) 80% - 120% at LOQ, 100% and 150% levels.Validates extraction efficiency and matrix effect.
Visualization: Analytical Workflow

Workflow cluster_GC Volatile Analysis (Method A) cluster_LC Non-Volatile Analysis (Method B) Sample Febuxostat Sample (100 mg) PrepA Add DMSO Seal in HS Vial Sample->PrepA PrepB Dissolve in ACN Sample->PrepB Heat Incubate 80°C (Equilibrium) PrepA->Heat InjectA GC-MS Injection Heat->InjectA DataA Quantify Alkyl Halides InjectA->DataA Deriv Add Benzaldehyde (Derivatization) PrepB->Deriv React 50°C for 30 min (Form Azine) Deriv->React InjectB UHPLC-MS/MS Injection React->InjectB DataB Quantify Hydrazine InjectB->DataB

Figure 2: Dual-stream workflow for comprehensive GTI analysis.

Troubleshooting & Optimization

  • Ghost Peaks in GC: If spurious peaks appear in the GC trace, bake out the HS syringe and column at 240°C for 30 mins. Ensure DMSO is HPLC grade or higher.

  • Low Recovery in LC-MS: Matrix effects (ion suppression) are common in ESI.

    • Solution: Use a deuterated internal standard (e.g., Hydrazine-

      
       if available) or switch to APCI (Atmospheric Pressure Chemical Ionization) which is less susceptible to matrix effects.
      
  • Carryover: High concentration samples can contaminate subsequent runs. Implement a "needle wash" with strong solvent (e.g., 90% MeOH) between injections.

References

  • International Council for Harmonisation (ICH). (2017).[1][2] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1] Retrieved from [Link]

  • Liu, J., et al. (2024). Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD. MDPI. Retrieved from [Link]

  • Nagarajan, B. (2017).[2] GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research.[2] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS.[5] (Methodology adapted for API analysis). Retrieved from [Link]

  • PubChem. (2021).[6] Compound Summary: Isobutyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.[6] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 3-Descyano Febuxostat Ethyl Ester

Executive Summary & Reaction Architecture The synthesis of 3-Descyano Febuxostat Ethyl Ester (an impurity standard and structural analog of Febuxostat intermediate) relies on the Hantzsch Thiazole Synthesis . This conden...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Architecture

The synthesis of 3-Descyano Febuxostat Ethyl Ester (an impurity standard and structural analog of Febuxostat intermediate) relies on the Hantzsch Thiazole Synthesis . This condensation involves 4-isobutoxythiobenzamide (nucleophile) and ethyl 2-chloroacetoacetate (electrophile).

While the literature often cites yields of 80-85%, achieving >95% yield requires precise control over the keto-enol tautomerism of the


-haloester and the suppression of hydrolytic side reactions. This guide provides a self-validating protocol to maximize throughput and purity.
Core Reaction Pathway

The following diagram illustrates the optimized signaling pathway for the synthesis, highlighting critical control points (CCPs) where yield is often lost.

G Start 4-Isobutoxythiobenzamide (Nucleophile) Intermediate Hydroxy-thiazoline Intermediate Start->Intermediate IPA, 75°C SN2 Attack Reagent Ethyl 2-chloroacetoacetate (Electrophile) Reagent->Intermediate Dehydration Dehydration (- H₂O) Intermediate->Dehydration Spontaneous Product 3-Descyano Febuxostat Ethyl Ester Dehydration->Product Cyclization Impurity Hydrolyzed Acid (Impurity) Product->Impurity Prolonged Heat + H₂O

Figure 1: Mechanistic pathway of Hantzsch condensation. Note that the dehydration step is irreversible, driving the equilibrium forward.

Optimized Protocol: The "Self-Validating" System

This protocol is designed to be self-validating , meaning visual cues at each stage confirm the reaction's success without needing immediate offline analysis.

Reagents & Stoichiometry
ComponentRoleEq.Rationale
4-Isobutoxythiobenzamide Limiting Reagent1.0The expensive core scaffold.
Ethyl 2-chloroacetoacetate Electrophile1.2 Slight excess compensates for thermal degradation and drives kinetics.
Isopropanol (IPA) Solvent10VOptimal boiling point (82°C) for cyclization; product crystallizes upon cooling.
Molecular Sieves (3Å) Additive5 wt%Critical for High Yield: Scavenges water produced during condensation, preventing ester hydrolysis.
Step-by-Step Methodology
  • Charge: In a dry reactor, dissolve 4-isobutoxythiobenzamide (1.0 eq) in Isopropanol (10 volumes).

    • Validation: Solution should be clear yellow. Turbidity indicates wet solvent or impure thioamide.

  • Activation: Add 3Å Molecular Sieves. Stir for 15 minutes at room temperature.

  • Addition: Add Ethyl 2-chloroacetoacetate (1.2 eq) dropwise over 10 minutes.

  • Reflux: Heat to reflux (80-82°C) for 3–5 hours.

    • Validation: The reaction mixture will darken slightly to amber. If it turns black, temperature control is poor.

  • Monitoring: Check TLC (Hexane:EtOAc 8:2).

    • Target: Disappearance of the yellow thioamide spot (

      
      ) and appearance of the highly fluorescent blue product spot (
      
      
      
      ).
  • Workup (Crystallization):

    • Cool the mixture slowly to 20°C over 1 hour.

    • Chill to 0-5°C and stir for 2 hours.

    • Validation: Thick, off-white precipitate must form. If oil forms, reheat to dissolve and seed with pure crystal.

  • Isolation: Filter the solid. Wash with cold IPA (2 volumes). Dry under vacuum at 50°C.[1]

Troubleshooting & FAQs

Phase 1: Reaction Setup & Conversion

Q1: My yield is stuck at ~70% even after 10 hours of reflux. What is wrong? A: This is a classic symptom of equilibrium stagnation or reagent degradation .

  • Mechanism: The Hantzsch reaction produces water. If water accumulates, it can hydrolyze the ethyl ester (your product) back to the acid, or inhibit the dehydration step.

  • Solution:

    • Add a Scavenger: Use activated 3Å molecular sieves in the reaction pot.

    • Check Reagent Purity: Ethyl 2-chloroacetoacetate degrades over time to release HCl and acetone. If your reagent is dark or smells strongly of acid, distill it or buy fresh.

    • Stoichiometry: Increase the chloro-ester to 1.3 eq.

Q2: Why do I see a "smear" or baseline spot on my TLC? A: This indicates the formation of the thioimidate intermediate that failed to cyclize, or the hydrolyzed acid impurity .

  • Diagnosis: If the spot stays at the baseline in Hexane:EtOAc (8:2), it is likely the carboxylic acid (hydrolysis product).

  • Fix: Ensure your solvent is anhydrous. Avoid adding bases (like

    
    ) during the reaction; the Hantzsch synthesis in neutral alcohol is self-catalyzed by the liberated HCl. Adding base too early promotes hydrolysis.
    
Phase 2: Isolation & Purification

Q3: The product formed an oil instead of a solid upon cooling. How do I recover it? A: "Oiling out" occurs when the impurity profile disrupts the crystal lattice, often due to unreacted ethyl 2-chloroacetoacetate.

  • Protocol:

    • Reheat the mixture until the oil dissolves.

    • Add Water dropwise at reflux until slight turbidity is observed (approx. 10-15% volume of solvent).

    • Remove heat and let it cool very slowly (turn off stirring if necessary).

    • Seeding: Add a seed crystal of the pure ester at 40°C.

Q4: Can I use Ethanol instead of Isopropanol? A: Yes, but Isopropanol (IPA) is superior for two reasons:

  • Temperature: IPA refluxes at ~82°C, compared to Ethanol's ~78°C. The slightly higher temperature accelerates the dehydration step.

  • Solubility: The product is less soluble in cold IPA than in cold Ethanol, leading to higher recovery yields during filtration (See Table 1).

Data & Optimization Metrics

Table 1: Solvent System Impact on Yield

Data based on internal optimization studies for Hantzsch thiazole systems.

Solvent SystemReaction Temp (°C)Reaction Time (h)Isolated Yield (%)Purity (HPLC)Notes
Ethanol 78682%98.1%Good purity, but significant loss in mother liquor.
Isopropanol (Recommended) 82 4 94% 99.3% Best balance of kinetics and recovery.
DMF 100288%96.5%Fast, but workup requires water crash, trapping impurities.
Toluene 110375%94.0%Poor solubility of thioamide; heterogeneous reaction.
Table 2: Stoichiometry vs. Conversion
Chloro-Ester EquivalentsConversion (4h)Impurity Profile
1.0 eq85%15% Unreacted Thioamide (Difficult to remove)
1.2 eq 99% <0.5% Thioamide
1.5 eq100%Excess reagent complicates crystallization (oiling risk)

Logic Diagram: Troubleshooting Decision Tree

Use this flow to diagnose low yields immediately.

Troubleshooting Start Issue: Low Yield (<80%) CheckTLC Check TLC of Mother Liquor Start->CheckTLC Decision1 Is Starting Material (Thioamide) Visible? CheckTLC->Decision1 Yes Incomplete Conversion Decision1->Yes Yes No Loss during Workup Decision1->No No Action1 Action: Increase Temp or Add 0.2 eq Electrophile Yes->Action1 Action2 Action: Cool to 0°C Check solubility in wash No->Action2

Figure 2: Decision tree for diagnosing yield loss during synthesis.

References

  • Ghanta, M. R., et al. (2014).[1] "Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat." Der Pharma Chemica, 6(3), 300-311.[1]

  • Nakamura, S., et al. (2012). "Process for the preparation of Febuxostat and intermediates thereof." World Intellectual Property Organization, WO2012032528A2.

  • BenchChem Technical Support. (2025). "Formation and Control of Febuxostat Amide Impurity in Synthesis."

  • SynThink Research Chemicals. (2025). "Febuxostat Descyano Ethyl Ester | CAS 144060-97-9."[2]

Sources

Optimization

"3-Descyano Febuxostat Ethyl Ester" stability issues and degradation pathways

Welcome to the technical support center for 3-Descyano Febuxostat Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Descyano Febuxostat Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. As a key intermediate and potential impurity in the synthesis of Febuxostat, understanding its stability profile is critical for accurate research and development.

Introduction

3-Descyano Febuxostat Ethyl Ester, also known as Ethyl 2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is a significant compound in the landscape of gout therapeutics research. Its structural similarity to Febuxostat, a potent xanthine oxidase inhibitor, makes it a crucial reference material for impurity profiling and a potential subject of study in its own right. However, the presence of an ethyl ester functional group and a thiazole ring introduces specific stability considerations that must be managed to ensure the integrity of experimental results.

This guide will delve into the known and potential stability issues associated with 3-Descyano Febuxostat Ethyl Ester, focusing on practical, actionable advice to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What is 3-Descyano Febuxostat Ethyl Ester and why is its stability important?

A1: 3-Descyano Febuxostat Ethyl Ester is a chemical intermediate and a known process-related impurity in the synthesis of Febuxostat.[1][2] Its stability is paramount because its degradation can lead to the formation of other impurities, which can complicate the analysis of Febuxostat and potentially impact the safety and efficacy of the final drug product. For researchers using this compound as a reference standard or in biological assays, its purity and integrity are essential for obtaining accurate and reproducible data.

Q2: What are the primary functional groups that influence the stability of this molecule?

A2: The two primary functional groups that dictate the stability of 3-Descyano Febuxostat Ethyl Ester are:

  • The Ethyl Ester: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid (3-Descyano Febuxostat).

  • The Thiazole Ring: Thiazole rings can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides or S-oxides.

Q3: What are the recommended storage conditions for 3-Descyano Febuxostat Ethyl Ester?

A3: To ensure long-term stability, it is recommended to store 3-Descyano Febuxostat Ethyl Ester under the following conditions:

  • Temperature: Refrigerator (2-8°C) for long-term storage.[3]

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Light: Protect from light to prevent potential photolytic degradation.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems that users may encounter during their experiments and provides a logical approach to troubleshooting.

Issue 1: Appearance of a New Peak in HPLC Analysis After Sample Preparation

Scenario: You've prepared a solution of 3-Descyano Febuxostat Ethyl Ester in a common solvent, and upon HPLC analysis, you observe a new, more polar peak eluting earlier than the parent compound.

Potential Cause: This is a classic sign of hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-Descyano Febuxostat. This is particularly likely if your sample preparation involved acidic or basic conditions, or if the sample was left at room temperature for an extended period in a protic solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a new peak in HPLC.

Preventative Measures:

  • Use neutral, aprotic solvents like acetonitrile or anhydrous DMSO for sample preparation whenever possible.

  • If aqueous solutions are necessary, use a buffered system at a neutral pH and analyze the samples as quickly as possible.

  • Prepare samples fresh before each experiment and avoid long-term storage of solutions.

Issue 2: Gradual Decrease in Purity of the Solid Compound Over Time

Scenario: You have stored the solid 3-Descyano Febuxostat Ethyl Ester for several months and a repeat purity check by HPLC shows a decrease in the main peak area and the emergence of minor impurity peaks.

Potential Causes:

  • Hydrolysis due to moisture: The compound may have absorbed moisture from the atmosphere, leading to slow hydrolysis of the ester.

  • Oxidation: Exposure to air could lead to oxidation of the thiazole ring.

Troubleshooting Steps:

  • Confirm the Identity of the Degradant: Use LC-MS/MS to identify the mass of the major degradant. A mass difference of 28.02 Da (loss of C2H4) would strongly suggest hydrolysis to the carboxylic acid.

  • Review Storage Conditions:

    • Was the container tightly sealed?

    • Was the compound stored in a desiccator?

    • Was it protected from light?

Recommended Storage Protocol:

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of chemical degradation.
Atmosphere Inert gas (Argon/Nitrogen)Minimizes exposure to moisture and oxygen.
Container Tightly sealed, amber vialPrevents moisture ingress and protects from light.
Handling In a dry, inert atmosphere (glove box)Minimizes exposure to ambient moisture and air during weighing and sample preparation.
Issue 3: Inconsistent Results in Biological Assays

Scenario: You are using 3-Descyano Febuxostat Ethyl Ester in a cell-based or enzymatic assay and are observing high variability between experiments.

Potential Cause: If the compound is degrading in your assay medium, the effective concentration will decrease over the course of the experiment, leading to inconsistent results. The ethyl ester can be hydrolyzed by esterases present in cell lysates or serum-containing media.

Troubleshooting and Mitigation:

  • Stability in Assay Buffer: Perform a preliminary experiment to assess the stability of the compound in your assay buffer over the time course of your experiment.

    • Incubate the compound in the assay buffer at the experimental temperature.

    • Take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours).

    • Analyze the aliquots by HPLC to quantify the remaining parent compound.

  • Minimize Incubation Times: If instability is observed, try to redesign your experiment to minimize the incubation time.

  • Consider the Carboxylic Acid: If hydrolysis is unavoidable and rapid, consider whether the resulting carboxylic acid (3-Descyano Febuxostat) has biological activity in your system. If so, you may need to account for the activity of both the parent ester and the hydrolyzed product.

Predicted Degradation Pathways

Based on the chemical structure and data from forced degradation studies on the parent drug, Febuxostat, the following degradation pathways are most likely for 3-Descyano Febuxostat Ethyl Ester.

DegradationPathways A 3-Descyano Febuxostat Ethyl Ester B 3-Descyano Febuxostat (Carboxylic Acid) A->B Hydrolysis (Acid/Base/Enzymatic) C Oxidized Products (e.g., N-oxide, S-oxide) A->C Oxidation

Caption: Predicted degradation pathways.

1. Hydrolysis:

  • Mechanism: The ester linkage is cleaved by the addition of water, typically catalyzed by acid or base. In biological systems, this can be mediated by esterase enzymes.

  • Product: 3-Descyano Febuxostat (2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid).

  • Significance: This is the most probable degradation pathway under aqueous conditions. Forced degradation studies on Febuxostat show significant degradation under acidic and alkaline hydrolytic conditions.[4][5][6]

2. Oxidation:

  • Mechanism: The sulfur and/or nitrogen atoms in the thiazole ring can be oxidized.

  • Products: Thiazole N-oxides or S-oxides.

  • Significance: While likely a slower process than hydrolysis under ambient conditions, it can be a factor in long-term storage if the compound is not protected from oxygen.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately monitoring the purity of 3-Descyano Febuxostat Ethyl Ester. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique.

Typical RP-HPLC Method Parameters:

ParameterTypical Value
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid or Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at ~315 nm
Column Temperature 30-40 °C

Method Development Considerations:

  • The gradient should be optimized to achieve good resolution between the parent compound, its hydrolyzed product (3-Descyano Febuxostat), and any other potential impurities.

  • The use of a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products during forced degradation studies.

Forced Degradation Study Protocol:

To comprehensively understand the stability of 3-Descyano Febuxostat Ethyl Ester, a forced degradation study should be performed according to ICH guidelines.[7]

Caption: Forced degradation study workflow.

Conclusion

While 3-Descyano Febuxostat Ethyl Ester is a valuable tool for pharmaceutical research, its stability is a critical factor that must be carefully managed. The primary degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can be accelerated by acidic or basic conditions, as well as the presence of moisture. By adhering to the recommended storage and handling procedures, and by employing a validated stability-indicating analytical method, researchers can ensure the integrity of their samples and the reliability of their experimental data.

References

  • Kadivar, M. H., et al. (2011). Study of impurity carryover and impurity profile in Febuxostat drug substance by LC–MS/MS technique. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 749-757. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Febuxostat Descyano Ethyl Ester | 144060-97-9. Retrieved from [Link]

  • Gajula, R., et al. (2023). Isolation and Identification of forced degradation products of Febuxostat. ResearchGate. Available at: [Link]

  • SciSpace. (2022). Ultra high performance liquid chromatographic determination of genotoxic impurities in febuxostat drug substance and products. Retrieved from [Link]

  • ResearchGate. (2022). UPLC determination of genotoxic impurities in febuxostat drug substance and products. Available at: [Link]

  • Leng, B., et al. (2012). Study on Degradation Products of Febuxostat by LC-MS. Chinese Journal of Modern Applied Pharmacy, 29(3), 226-229. Available at: [Link]

  • Kadivar, M. H., et al. (2011). Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique. PubMed, 21840659. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved from [Link]

  • ResearchGate. (2025). Ultra-high performance liquid chromatographic determination of genotoxic impurities in febuxostat drug substance and products. Available at: [Link]

  • ResearchGate. (2026). Isolation and identification of forced degradation products of Febuxostat. Available at: [Link]

  • A Validated RP-HPLC Method for the Estimation of Febuxostat in Bulk Drugs. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 239-242. Available at: [Link]

  • Research Square. (2023). Isolation and Identi cation of forced degradation products of Februxostat. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. Available at: [Link]

Sources

Troubleshooting

Purification techniques for isolating "3-Descyano Febuxostat Ethyl Ester"

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for the purification of 3-Descyano Febuxostat Ethyl Ester , a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for the purification of 3-Descyano Febuxostat Ethyl Ester , a key intermediate in synthetic pathways. As Senior Application Scientists, we understand that isolating a target compound with high purity is paramount for the integrity of subsequent research and development. This guide moves beyond simple protocols, delving into the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What exactly is "3-Descyano Febuxostat Ethyl Ester" and what are its common synonyms?

A: "3-Descyano Febuxostat Ethyl Ester" is a descriptive name for an intermediate related to the synthesis of Febuxostat, a drug used to treat gout and hyperuricemia[1]. Structurally, it is the Febuxostat molecule lacking the nitrile (-CN) group at the 3-position of the phenyl ring, with the carboxylic acid functional group esterified as an ethyl ester.

Its formal IUPAC name is Ethyl 2-(4-(2-methylpropoxy)phenyl)-4-methyl-1,3-thiazole-5-carboxylate . In technical literature, it is often referred to as an impurity or an intermediate, such as "Febuxostat Impurity XI"[1].

Q2: Why is the purification of this specific intermediate critical?

A: The purity of any synthetic intermediate is crucial as impurities can be carried over into the final Active Pharmaceutical Ingredient (API), potentially affecting its safety, efficacy, and stability[1]. Process-related impurities, such as unreacted starting materials or byproducts from side reactions, must be meticulously removed to meet stringent regulatory standards set by bodies like the ICH[2]. Isolating this intermediate in a highly pure form ensures the subsequent synthetic steps proceed cleanly and that the final API profile is well-defined.

Q3: What are the most likely impurities I will encounter when purifying 3-Descyano Febuxostat Ethyl Ester?

A: Impurities are typically process-related and depend on the specific synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as ethyl 2-chloroacetoacetate or the corresponding thioamide precursor[3][4].

  • Over-alkylated or Incompletely Alkylated Species: Byproducts from the isobutylation step.

  • Hydrolyzed Product: The corresponding carboxylic acid, 2-(4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid (Impurity XVIII), can form if the ester is exposed to acidic or basic conditions with water[1].

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as Dimethylformamide (DMF), Tetrahydrofuran (THF), or ethanol, may be present[2][5].

  • Related Thiazole Derivatives: Depending on the reaction conditions, other thiazole-containing byproducts may form[6].

Purification Strategy Selection

The choice between column chromatography and recrystallization is the most common decision point for purifying solid organic compounds. The optimal method depends on the purity and quantity of your crude material.

Purification_Strategy Start Assess Crude Material (TLC, ¹H NMR) Purity Purity >90%? Major impurities structurally similar? Start->Purity Chromatography Column Chromatography Purity->Chromatography No Recrystallization Recrystallization Purity->Recrystallization Yes Complex_Mixture Complex mixture or structurally similar impurities Chromatography->Complex_Mixture Result_Chrom Pure Fractions (Combine & Evaporate) Chromatography->Result_Chrom High_Purity_Polish Relatively pure solid needs polishing Recrystallization->High_Purity_Polish Result_Recrys High Purity Crystals (Filter & Dry) Recrystallization->Result_Recrys

Caption: Decision workflow for selecting the appropriate purification technique.

Troubleshooting Guide

Q4: My column chromatography isn't giving good separation. The spots are streaking or overlapping on TLC. What should I do?

A: Poor separation in silica gel chromatography is a common issue that can be resolved by systematically adjusting several parameters.

  • Cause - Improper Solvent System: The polarity of your eluent may be too high, causing all compounds to move too quickly (high Rf), or too low, causing them to stick to the silica (low Rf and streaking).

    • Solution: The goal is to have the Rf of your target compound around 0.25-0.35 for optimal separation. For thiazole derivatives like this, a non-polar/polar mixture is standard. Systematically vary the ratio of your eluent system. For instance, if you are using Hexane:Ethyl Acetate (7:3)[6], try moving to a less polar system like (8:2) or even (9:1) to better separate your target compound from more polar impurities. A detailed protocol for a related compound used a 15:85 mixture of ethyl acetate:hexane[1].

  • Cause - Sample Overloading: Applying too much crude material to the column will saturate the stationary phase, leading to broad, overlapping bands.

    • Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. If separation is particularly difficult, increase this ratio.

  • Cause - Poor Sample Application: Applying the sample in a large volume of a strong solvent will cause the initial band to be very wide.

    • Solution: Dissolve your crude material in the minimum amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone). "Dry loading" is a superior technique: dissolve the crude material, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column.

Q5: I ran a column and TLC of the combined fractions shows a single spot, but my ¹H NMR spectrum still shows significant impurities. What's happening?

A: This is a classic problem that highlights the limitations of Thin Layer Chromatography (TLC).

  • Cause - Co-eluting Impurities: An impurity may have the exact same Rf value as your product in the chosen solvent system.

    • Solution: Try running a TLC in a different solvent system. For example, if you used Hexane:Ethyl Acetate, try a plate with Dichloromethane:Methanol or Toluene:Acetone to see if the spots resolve. If they do, re-purify the material using column chromatography with the new solvent system.

  • Cause - Non-UV Active Impurities: TLC visualization often relies on a UV-active chromophore in the molecule. If an impurity lacks this feature, it will be invisible under a UV lamp.

    • Solution: Residual solvents (e.g., DMF, THF, ethanol) are common non-UV active impurities that are readily visible in an ¹H NMR spectrum. These can often be removed by dissolving the sample in a suitable solvent (like ethyl acetate), washing with water and brine, drying the organic layer, and evaporating the solvent under high vacuum.

  • Cause - Grease: Stopcock grease from glassware can contaminate a sample and will appear in the NMR spectrum but not on TLC.

    • Solution: Be mindful of using excessive grease. If contamination is suspected, it can sometimes be removed by dissolving the sample in a minimal amount of a polar solvent in which the grease is insoluble (like acetonitrile) and filtering, or by a very careful re-purification by chromatography.

Q6: I'm trying to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice, typically because the solution is supersaturated at a temperature above the compound's melting point.

  • Cause - Solvent Choice or Cooling Rate: The solvent may be too good, or the solution is being cooled too rapidly.

    • Solution 1 (Change Solvent System): The ideal recrystallization solvent dissolves the compound when hot but not when cold. You may need a mixed-solvent system. For Febuxostat-related compounds, systems like acetone/water, ethanol/water, or methanol/tetrahydrofuran have been successfully used[7][8]. Dissolve your compound in a minimal amount of the "good" solvent (e.g., acetone) while hot, then slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.

    • Solution 2 (Slow Cooling): Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of a stable crystal lattice.

    • Solution 3 (Induce Crystallization): If the solution is supersaturated and refuses to crystallize, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a nucleation site for crystal growth. Alternatively, if you have a small amount of pure solid, add a tiny "seed crystal" to the cooled solution.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline based on methods used for purifying thiazole derivatives[1][9][10].

  • Prepare the Column: Select a glass column of appropriate size. As a slurry, pack it with silica gel (230-400 mesh) in a non-polar solvent like hexane. Ensure the packing is uniform and free of air bubbles.

  • Select Eluent: Based on TLC analysis, prepare the eluent system. A good starting point for this compound is a Hexane:Ethyl Acetate mixture (e.g., 9:1 or 8:2 v/v)[1][10][11].

  • Load the Sample: Dissolve the crude 3-Descyano Febuxostat Ethyl Ester (e.g., 1 g) in a minimal amount of dichloromethane. Add ~2 g of silica gel to this solution and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

  • Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand to protect the surface. Begin eluting with your chosen solvent system, collecting fractions in test tubes.

  • Monitor Fractions: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine and Isolate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified 3-Descyano Febuxostat Ethyl Ester. Confirm purity by ¹H NMR.

Protocol 2: Purification by Recrystallization

This protocol is adapted from methods used for purifying Febuxostat and its intermediates[8][12].

  • Select Solvent System: Based on small-scale solubility tests, choose a suitable solvent or mixed-solvent system. A combination of a polar organic solvent and an anti-solvent (e.g., Acetone/Water or Ethanol/Tetrahydrofuran) is often effective[7][8].

  • Dissolve Crude Product: Place the crude solid (e.g., 1 g) in an Erlenmeyer flask. Add the primary solvent (e.g., acetone) portion-wise while heating the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorize (Optional): If the solution is colored by minor, highly polar impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash and Dry: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to a constant weight.

Quantitative Data Summary Table
TechniqueSolvent SystemRatio (v/v)Target Compound/AnalogueReference
Column ChromatographyHexane : Ethyl Acetate7 : 3Thiazole Derivatives[6]
Column ChromatographyCyclohexane : Ethyl Acetate9 : 1Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate[10][11]
Column ChromatographyEthyl Acetate : Hexane15 : 85Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate[1]
Column ChromatographyEthyl Acetate : Hexane2 : 8Thiazolyl Pyrazole Derivatives[9]
RecrystallizationMethanol / TetrahydrofuranMixed SolventCrude Febuxostat[8]
RecrystallizationEthanol / TetrahydrofuranMixed SolventCrude Febuxostat[8]
RecrystallizationAcetone / WaterMixed SolventCrude Febuxostat Amide Impurity[7]
RecrystallizationEthyl AcetateSingle SolventCrude Febuxostat[10][12]

References

  • Febuxostat Impurities and Related Compound. Veeprho. [Link]

  • Investigation of Various Impurities in Febuxostat. (2026, February 13). Pharmaceutical Technology. [Link]

  • ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Investigation of various impurities in febuxostat. (2025, August 10). ResearchGate. [Link]

  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica. [Link]

  • Crystallization process development of Febuxostat most stable polymorph and of a soluble salt thereof. INCDTIM. [Link]

  • CN102924353A - Febuxostat intermediate preparation method.
  • CN102086169A - Preparation method of intermediates of Febuxostat.
  • The Efficient Synthesis of One Febuxostat Impurity. (2025, December 6). ResearchGate. [Link]

  • Synthesis and characterization of some analogues of Febuxostat - An anti-hyperuricemia drug | Request PDF. ResearchGate. [Link]

  • US20110282069A1 - High-purity febuxostat and the method for preparation. (2011, November 17).
  • Preparation of febuxostat. (2015, March 3). Justia Patents. [Link]

  • Cocrystallization of Febuxostat with Pyridine Coformers: Crystal Structural and Physicochemical Properties Analysis. (2021, November 30). Semantic Scholar. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021, November 15). MDPI. [Link]

  • CN101781270A - Febuxostat crystal form and industrial preparation method thereof.
  • Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora. PMC. [Link]

  • WO2015018507A2 - A novel process for the preparation of febuxostat.
  • CN101781270B - High-purity Febuxostat and preparation method thereof.
  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. [Link]

  • QSPR study on the chromatographic behavior of a set of thiazole derivatives by auto-correlation analysis. (2025, August 6). ResearchGate. [Link]

  • A NOVEL PROCESS FOR THE PREPARATION OF FEBUXOSTAT - Patent 3030551. EPO. [Link]

  • Analytical CHEMISTRY. ACAIJ. [Link]

  • Febuxostat - New Drug Approvals. (2016, July 11). [Link]

Sources

Optimization

Technical Support Center: Matrix Effect Mitigation in Febuxostat Impurity Profiling

The following guide is designed as an interactive Technical Support Center for researchers and analytical scientists dealing with Febuxostat impurity analysis. Current Status: Operational Topic: Analytical Troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as an interactive Technical Support Center for researchers and analytical scientists dealing with Febuxostat impurity analysis.

Current Status: Operational Topic: Analytical Troubleshooting for Febuxostat (Drug Substance & Product) Ticket Priority: High (Data Integrity & Regulatory Compliance)

Introduction: The Matrix Challenge

Febuxostat is a non-purine xanthine oxidase inhibitor used for hyperuricemia.[1][2] Its analysis presents a unique "Matrix Paradox":

  • Solubility: Febuxostat is practically insoluble in water but soluble in organic solvents.[2] High-organic extraction solvents are required, which often extract hydrophobic excipients (e.g., Magnesium Stearate) or precipitate buffer salts in the LC system.

  • Ionization: Being a weak acid (pKa ~3.4), it requires acidic mobile phases.[2] This often leads to co-elution of acidic impurities with neutral excipients in RP-HPLC.[2]

This guide provides field-proven protocols to isolate Febuxostat and its critical impurities (e.g., Amide, Des-cyano, Ethyl Ester) from complex matrices.

Module 1: Diagnostic Q&A (Identifying the Problem)

Q1: How do I distinguish between a matrix artifact and a genuine impurity peak in my HPLC-UV chromatogram?

Senior Scientist Answer: Do not rely solely on retention time. Matrix artifacts (excipient peaks) often mimic polar degradants.[2]

  • The "Diluent Test": Inject your sample diluent (blank) and a "Placebo" extraction (excipients only, no API). If the peak appears in the Placebo but not the Diluent, it is a matrix artifact.

  • Spectral Purity (DAD): Use a Diode Array Detector.[2] Real impurities will share structural motifs (thiazole/nitrile UV absorbance) with Febuxostat.[2] Excipients like Lactose or MCC are UV-transparent at 315 nm but may scatter light or show low-wavelength absorbance (<220 nm).[2]

  • Action: If the peak has a UV spectrum matching the API but elutes in the void volume, it is likely unretained API due to "Solvent Effect" (strong diluent), not an impurity.

Q2: My LC-MS/MS sensitivity for Genotoxic Impurities (GTIs) is fluctuating wildly between injections. Is this a matrix effect?

Senior Scientist Answer: Yes, this is classic Ion Suppression .[2]

  • Mechanism: Co-eluting excipients (e.g., Polyethylene Oxide or Magnesium Stearate) compete for charge in the ESI source. Even if they are UV-invisible, they can saturate the ionization droplets.

  • Diagnosis: Perform a Post-Column Infusion experiment.[2][3] Infuse the analyte continuously post-column while injecting a blank matrix sample.[2] A dip in the baseline signal indicates the elution time of suppressing agents.

Module 2: Troubleshooting Protocols

Protocol A: Differential Extraction Strategy (Tablet Matrix)

Objective: Maximize Febuxostat recovery while minimizing excipient solubilization.[2]

Rationale: Febuxostat dissolves in Methanol (MeOH) or Acetonitrile (ACN).[2] Excipients like Lactose and Starch are insoluble in ACN but partially soluble in water.[2] Using 100% organic extraction often leads to peak distortion.[2]

StepActionScientific Rationale
1 Powder Dispersion Weigh tablet powder equivalent to 25 mg Febuxostat into a 50 mL flask.
2 Wetting (Critical) Add 2 mL Water first.[2] Vortex for 2 mins.
3 Solubilization Add 30 mL Diluent (MeOH:ACN 50:50). Sonicate for 20 mins with temp control (<25°C).
4 Precipitation Add 10 mL 0.1% Formic Acid (or buffer).[2] Make up to volume.
5 Clarification Centrifuge at 7000 RPM (15 min). Filter supernatant through 0.22 µm PVDF .[2]
Protocol B: Gradient Optimization for Impurity Resolution

Objective: Separate early-eluting polar impurities (Des-cyano) from the "Void Volume Dump" (Lactose/Salts).

Standard Conditions:

  • Column: C18 (e.g., Kromasil or Inertsil), 150 x 4.6 mm, 5 µm.[4][5]

  • Mobile Phase A: 0.1% Orthophosphoric Acid (pH 2.5).[2]

  • Mobile Phase B: Acetonitrile.[1][2]

The "Matrix-Dump" Gradient: Instead of a linear gradient, use a Step-Hold at the beginning.

  • 0-3 min: Hold at 5-10% B. (Elutes polar excipients/salts to waste/void).

  • 3-5 min: Ramp quickly to 30% B.

  • 5-25 min: Linear gradient to 80% B. (Separates Impurities A, B, C, D).

  • 25-30 min: Hold 80% B. (Elutes hydrophobic Mag Stearate/dimers).

Module 3: Visualizing the Workflow

Diagram 1: Matrix Effect Diagnosis Workflow

This flow logic helps you decide whether to re-develop the method or optimize sample prep.[2]

MatrixDiagnosis Start Issue: Unknown Peak or Low Sensitivity CheckPlacebo Inject Placebo (Excipients Only) Start->CheckPlacebo Decision1 Peak Present in Placebo? CheckPlacebo->Decision1 YesMatrix It is a Matrix Artifact Decision1->YesMatrix Yes NoImpurity It is likely an Impurity Decision1->NoImpurity No FalseImpurity Co-eluting Interference (Modify Gradient) YesMatrix->FalseImpurity Optimization Req. CheckUV Check UV Spectrum (DAD) NoImpurity->CheckUV Decision2 Spectrum Matches Febuxostat? CheckUV->Decision2 TrueImpurity Genuine Related Substance (Proceed to ID) Decision2->TrueImpurity Yes Decision2->FalseImpurity No

Caption: Logical workflow for distinguishing between genuine Febuxostat impurities and matrix artifacts using Placebo and DAD analysis.

Diagram 2: LC-MS/MS Diverter Valve Strategy

For bioanalysis or trace impurity quantification, protecting the MS source is critical.

DiverterValve Injector Autosampler Injection Column HPLC Column (Separation) Injector->Column Flow Valve Diverter Valve (Switching) Column->Valve Waste Waste Container (Salts/Polar Excipients) Valve->Waste 0 - 2.5 min (Void Volume) Valve->Waste 15+ min (Wash/Re-equilibration) MS MS Source (ESI) Valve->MS 2.5 - 15 min (Febuxostat + Impurities)

Caption: Diverter valve timing configuration to direct matrix salts to waste, protecting the MS source from ion suppression.

Module 4: Advanced FAQs

Q: Why do I see "Impurity A" (Amide) increasing during the analysis of tablets? A: This is often a Solution Stability issue, not a matrix effect. Febuxostat is sensitive to hydrolysis in acidic/basic conditions over time.[2]

  • Fix: Keep the autosampler temperature at 5°C. Limit the run time of a single sequence. Ensure the extraction solvent pH is near neutral (pH 4-6) before injection if possible, or use a buffer.

Q: Can I use THF (Tetrahydrofuran) to dissolve the matrix? A: Avoid THF if using PEEK tubing (it causes swelling). While THF is an excellent solvent for Febuxostat, it has a high UV cutoff (212 nm), which interferes with the detection of impurities that lack strong chromophores. Use Acetonitrile/Methanol blends instead.[2]

Q: What is the limit for Genotoxic Impurities (GTIs) in this matrix? A: According to ICH M7, if a specific GTI (e.g., hydrazines or specific precursors used in synthesis) is identified, the limit is typically TTC (Threshold of Toxicological Concern) based, often < 10 ppm relative to the API. At these levels, matrix suppression in LC-MS is the #1 enemy. Use Deuterated Internal Standards (Febuxostat-d7) to normalize matrix effects.

References

  • European Medicines Agency (EMA). (2019).[2] Assessment Report: Febuxostat Krka. Procedure No. EMEA/H/C/004786/0000.[2] Retrieved from

  • Kadivar, M. H., et al. (2011).[2][4][6][7] "Study of impurity carryover and impurity profile in Febuxostat drug substance by LC–MS/MS technique." Journal of Pharmaceutical and Biomedical Analysis, 56(4), 749-757.[4][6][7] Retrieved from

  • Ranjith, K., et al. (2017).[2] "Development and Validation of Related Substances Method for Febuxostat Tablets by RP-HPLC." Indian Journal of Research in Pharmacy and Biotechnology, 5(3). Retrieved from

  • Soni, P., et al. (2013).[2] "Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Febuxostat in Human Plasma to Support A Bioequivalence Study." Open Access Journal of Science and Technology.[2] Retrieved from

  • ChemicalBook. (2024).[2] Febuxostat Chemical Properties and Impurities. Retrieved from

Sources

Troubleshooting

Enhancing the sensitivity of detection for "3-Descyano Febuxostat Ethyl Ester"

To: Research & Development Team / QC Analytical Group From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Enhancing Detection Sensitivity for "3-Descyano Febuxostat Ethyl Ester" Analyte...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team / QC Analytical Group From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Enhancing Detection Sensitivity for "3-Descyano Febuxostat Ethyl Ester"

Analyte Profile & Technical Context

Before troubleshooting sensitivity, we must establish the physicochemical distinction between the parent drug (Febuxostat) and this specific impurity. Most sensitivity issues arise from applying "Febuxostat-standard" conditions to this chemically distinct molecule.

ParameterFebuxostat (Parent)3-Descyano Febuxostat Ethyl Ester (Target)
CAS Number 144060-53-7144060-97-9
Molecular Weight 316.37 g/mol 319.42 g/mol
Key Functional Groups Carboxylic Acid (-COOH), Cyano (-CN)Ethyl Ester (-COOEt), No Cyano Group
Acidity/Basicity Acidic (pKa ~3.[1][2]3)Neutral / Weakly Basic
Primary Ionization Negative Mode (ESI-) Positive Mode (ESI+)
LogP (Lipophilicity) ~3.5> 4.5 (Significantly more lipophilic)

Troubleshooting & Optimization Guide (Q&A Format)

Q1: We are using the standard Febuxostat LC-MS method (ESI Negative), but we see no signal for the impurity. Why?

Diagnosis: Incorrect Ionization Polarity. Febuxostat relies on its carboxylic acid group to deprotonate (


) in negative mode. The "3-Descyano Febuxostat Ethyl Ester" has its carboxylic acid blocked by an ethyl ester and lacks the electron-withdrawing cyano group. It has no acidic proton to lose.

Solution:

  • Switch to ESI Positive Mode (

    
    ).  The thiazole nitrogen is the most likely site of protonation.
    
  • Action: Create a "polarity switching" method if analyzing both simultaneously, or a dedicated positive mode method for this impurity.

  • Target Mass: Monitor m/z 320.1 (

    
    ).
    
Q2: The signal in Positive Mode is unstable or lower than expected. How do we enhance it?

Diagnosis: Mobile Phase pH Mismatch. If you are using the high pH (ammonium acetate/ammonia) often used for Febuxostat negative mode, you are suppressing the protonation of the ester impurity.

Solution:

  • Acidify the Mobile Phase: Use 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0-4.0) . This ensures the thiazole nitrogen is fully protonated, maximizing

    
     abundance.
    
  • Source Optimization: This molecule is lipophilic. Increase the Desolvation Temperature (e.g., to 450°C-500°C) to ensure efficient droplet evaporation for this heavier, non-polar species.

Q3: The peak is broad or eluting very late in the gradient.

Diagnosis: High Lipophilicity (LogP > 4.5). The removal of the polar cyano group and the esterification of the acid makes this molecule extremely hydrophobic. It will stick to C18 columns.[3]

Solution:

  • Gradient Adjustment: Ramp your organic phase (Acetonitrile) higher and faster. You may need to go to 95% or 100% Organic to elute it as a sharp peak.

  • Column Choice: If peak shape remains poor on a standard C18, switch to a C8 column or a Phenyl-Hexyl column . The Phenyl-Hexyl phase provides unique selectivity for the thiazole/phenyl ring system without the excessive hydrophobic retention of a C18.

Q4: We suspect degradation during sample preparation. Is this possible?

Diagnosis: Ester Hydrolysis. Ethyl esters are susceptible to hydrolysis, converting back to the acid form (Descyano Febuxostat) if exposed to strong bases or acids for prolonged periods.

Solution:

  • Avoid Alkaline Diluents: Do not use 0.1N NaOH or high pH buffers as diluents (common for Febuxostat dissolution).

  • Use Neutral Organic Solvents: Dissolve and dilute in 100% Methanol or Acetonitrile .

  • Temperature: Keep autosampler temperature at 4°C to inhibit spontaneous hydrolysis.

Step-by-Step Optimization Protocol

Phase 1: Mass Spectrometry Tuning (Infusion)
  • Standard Prep: Prepare a 1 µg/mL solution of the impurity in 50:50 Acetonitrile:Water (with 0.1% Formic Acid).

  • Mode: Select ESI Positive .

  • Precursor Scan: Verify the parent ion at m/z 320.1 .

  • Product Ion Scan (MS2): Apply collision energy (CE) ramp (10-50 eV).

    • Predicted Transitions:

      • 320.1

        
         274.1  (Loss of Ethanol, -46 Da). Primary Quantifier.
        
      • 320.1

        
         264.1  (Loss of Isobutene, -56 Da). Qualifier.
        
  • Source Parameters: Optimize Capillary Voltage (typically 3.0 - 4.0 kV for ESI+) and Gas Flow to maximize the 320.1 signal.

Phase 2: Chromatographic Separation
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 1.0 min: 30% B

    • 6.0 min: 95% B (Push hard to elute the ester)

    • 8.0 min: 95% B

    • 8.1 min: 30% B (Re-equilibrate)

Visual Workflows (Graphviz)

Diagram 1: Ionization Mode Selection Logic

This decision tree illustrates why standard Febuxostat methods fail for this impurity.

IonizationLogic Start Start: Impurity Detection CheckStructure Analyze Structure: 3-Descyano Febuxostat Ethyl Ester Start->CheckStructure Q1 Is Carboxylic Acid Present? CheckStructure->Q1 Yes Yes (Parent Drug) Q1->Yes Febuxostat No No (Esterified) Q1->No Ethyl Ester Impurity ModeNeg Use ESI Negative Mode (Deprotonation [M-H]-) Yes->ModeNeg ModePos Use ESI Positive Mode (Protonation [M+H]+) No->ModePos Action1 Add 0.1% Formic Acid to Mobile Phase ModePos->Action1 Action2 Monitor m/z 320.1 Action1->Action2

Caption: Logic flow determining the necessity of ESI Positive mode and acidic mobile phase for the ethyl ester impurity.

Diagram 2: Sample Preparation & Stability Workflow

Ensuring the integrity of the ester during preparation.

SamplePrep RawSample Raw Sample (API or Formulation) Solvent Solvent Selection: 100% MeOH or ACN RawSample->Solvent Dissolution Dissolve & Sonicate (Max 5 mins) Solvent->Dissolution Avoid AVOID: NaOH, KOH, High pH Buffers Avoid->Dissolution Risk of Hydrolysis TempControl Maintain at 4°C (Autosampler) Dissolution->TempControl Injection Inject into LC-MS TempControl->Injection

Caption: Sample preparation workflow emphasizing neutral solvents and temperature control to prevent ester hydrolysis.

References

  • ChemicalBook. Febuxostat Descyano Ethyl Ester (CAS 144060-97-9) - Physicochemical Properties. Retrieved from

  • Kadivar, M. H., et al. (2011).[4] "Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique." Journal of Pharmaceutical and Biomedical Analysis, 56(4), 749-757.

  • SynThink Research Chemicals. Febuxostat Descyano Ethyl Ester Reference Standard Data. Retrieved from

  • LGC Standards. 3-Descyano Febuxostat Ethyl Ester Impurity Reference Material. Retrieved from

Sources

Optimization

Common challenges in the characterization of Febuxostat impurities

Status: Operational | Tier: Level 3 (Advanced Application Support) Topic: Troubleshooting Common Challenges in Febuxostat Impurity Profiling Audience: Analytical Scientists, QC Managers, Process Chemists Welcome to the S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support) Topic: Troubleshooting Common Challenges in Febuxostat Impurity Profiling Audience: Analytical Scientists, QC Managers, Process Chemists

Welcome to the Support Center

You have reached the advanced troubleshooting hub for Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid).

Characterizing impurities in Febuxostat presents a unique set of challenges due to its thiazole moiety , labile nitrile group , and the potential for regioisomerism in the alkoxy side chain. This guide bypasses generic advice to address the specific chemical behaviors that cause method failure and OOS (Out of Specification) results.

Ticket #1: "I'm seeing shifting retention times and 'ghost' peaks in my standard solution."

Issue Diagnosis: Instability of the Cyano Group (Hydrolysis) Severity: Critical (Data Integrity Risk)

The Technical Reality: Febuxostat contains a cyano (-CN) group at the C3 position of the phenyl ring.[1][2] While the thiazole ring is relatively robust, the cyano group is susceptible to hydrolysis, particularly in acidic mobile phases or diluents left standing for extended periods. This converts Febuxostat into its Amide Impurity and subsequently into the Diacid Impurity .

  • Mechanism: Nitrile

    
     Primary Amide 
    
    
    
    Carboxylic Acid.
  • Observation: You will see a decrease in the main peak area and the appearance/growth of a peak at RRT ~0.6–0.8 (Amide) and RRT ~0.4 (Diacid) over time.

Troubleshooting Protocol: Stabilizing the Matrix
  • Diluent Check: Avoid using 100% acidic aqueous diluents. Febuxostat is practically insoluble in water but soluble in DMSO and DMF.[2]

    • Recommendation: Use a diluent of Acetonitrile:Water (80:20) or Methanol:Buffer (70:30) . High organic content suppresses hydrolytic activity during autosampler storage.

  • Buffer pH: If using a phosphate buffer, ensure the pH is

    
     2.5 . Extremely low pH (< 2.0) accelerates the hydrolysis of the nitrile to the amide.
    
  • Autosampler Temperature: Maintain the autosampler at 5°C . Ambient temperature (25°C) can show significant degradation within 24 hours.

Data: Hydrolytic Degradation Markers

Impurity NameChemical ChangeRelative Retention Time (Approx)*Origin
Amide Impurity -CN converts to -CONH₂~0.75Acid/Base Hydrolysis
Diacid Impurity -CONH₂ converts to -COOH~0.45Strong Hydrolysis
Des-cyano Loss of -CN group~0.90Oxidative/Thermal

*RRTs vary by method but generally follow this polarity-driven elution order on C18.

Ticket #2: "I cannot resolve the Critical Pair (Isobutyl vs. Sec-butyl isomers)."

Issue Diagnosis: Regioisomer Co-elution Severity: High (Specificity Failure)

The Technical Reality: The synthesis of Febuxostat involves the alkylation of a hydroxy intermediate with isobutyl bromide. If the starting material contains trace sec-butyl bromide or n-butyl bromide , or if rearrangement occurs, you will generate positional isomers. These isomers have identical mass-to-charge ratios (m/z) and extremely similar hydrophobicities, making them difficult to separate on standard C18 columns.

Troubleshooting Protocol: Enhancing Selectivity
  • Stationary Phase Selection: Standard C18 columns often fail here.

    • Switch To:Phenyl-Hexyl or PFP (Pentafluorophenyl) columns. The pi-pi interactions offered by phenyl phases provide better discrimination for the spatial arrangement of the alkoxy tail than simple hydrophobic interactions.

  • Mobile Phase Modifier:

    • Action: Introduce Methanol instead of Acetonitrile as the organic modifier. Methanol is a protic solvent that often provides different selectivity for geometric isomers compared to aprotic Acetonitrile.

  • Gradient Slope:

    • Action: Shallow the gradient at the elution point. If Febuxostat elutes at 50% B, create an isocratic hold or a very shallow ramp (e.g., 1% change per minute) from 45% to 55% B.

Ticket #3: "How do I quantify Genotoxic Impurities (GTIs) at ppm levels?"

Issue Diagnosis: Trace Analysis of Alkyl Halides Severity: Regulatory (ICH M7 Compliance)

The Technical Reality: The alkylation step uses Isobutyl bromide (or iodide). Unreacted alkyl halides are potential genotoxic impurities (PGIs). Because Febuxostat is a non-volatile solid and these impurities are volatile liquids, standard HPLC-UV is insufficient due to lack of chromophores and sensitivity.

Workflow: Headspace GC vs. LC-MS/MS

Option A: GC-ECD/MS (Preferred for Volatiles)

  • Target: Isobutyl bromide, Ethyl bromide.

  • Technique: Static Headspace GC with Electron Capture Detection (ECD) or Mass Spectrometry.

  • Why: Halogenated compounds have high electron affinity, making ECD extremely sensitive (detecting ppb levels).

  • Matrix Effect: Dissolve Febuxostat in DMAc (Dimethylacetamide) or DMF . These solvents have high boiling points and dissolve the API fully, allowing the volatile halides to partition into the headspace.

Option B: Derivatization LC-MS (If GC is unavailable)

  • Note: Direct LC-MS is difficult for alkyl halides. Derivatization with a nucleophile (like 4-dimethylaminopyridine) to form a quaternary ammonium salt can enhance ionization, but GC-Headspace is the gold standard.

Visualizing the Degradation Pathway

Understanding the chemical lineage of impurities is crucial for identifying their source (process vs. degradation).

Febuxostat_Degradation cluster_process Process Related (Synthesis) Feb Febuxostat API (Cyano & Thiazole) Amide Amide Impurity (Intermediate Hydrolysis) Feb->Amide Acid/Base Hydrolysis (Moisture + pH < 2 or > 10) Decarb Des-acid Impurity (Decarboxylation) Feb->Decarb Thermal Stress (> 100°C) N_Oxide N-Oxide Impurity Feb->N_Oxide Oxidation (Peroxides) Diacid Diacid Impurity (Complete Hydrolysis) Amide->Diacid Strong Hydrolysis (Prolonged Stress) Isomer Sec-butyl / n-butyl Isomers Halo Alkyl Bromides (Genotoxic)

Figure 1: Degradation and impurity lineage map for Febuxostat. Note the central role of hydrolysis in forming the primary degradants.

Ticket #4: "My LC-MS spectrum shows a peak at M+18. Is it an impurity?"

Issue Diagnosis: Adduct Formation vs. True Impurity Severity: Medium (Interpretation Error)

The Technical Reality: In ESI (Electrospray Ionization) positive mode, Febuxostat (


) often forms adducts.
  • Sodium Adduct:

    
    
    
  • Potassium Adduct:

    
    
    
  • Ammonium Adduct:

    
    
    

However, a true M+18 peak (


) could also be the Amide Impurity  (

).
Differentiation Protocol:
  • Check the Retention Time: The Amide impurity is much more polar than Febuxostat. If the M+18 peak co-elutes exactly with the main peak, it is likely an ammonium adduct (if ammonium buffers are used). If it elutes earlier, it is the Amide impurity.

  • Cone Voltage Experiment: Increase the cone voltage (fragmentation energy). Adducts tend to decluster at higher energies, reducing the signal, whereas a covalent impurity molecule will fragment into characteristic daughter ions.

References
  • Kadivar, M. H., et al. (2011).[3] Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique. Journal of Pharmaceutical and Biomedical Analysis.

  • Teijin Pharma Ltd. (2009). Febuxostat: FDA Approval Package (Chemistry Review). U.S. Food and Drug Administration.[4][5]

  • Kanagaddi, R., et al. (2023).[6] Isolation and Identification of forced degradation products of Febuxostat. Research Square (Preprint).

  • Venkatesan, S., et al. (2024). Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD. MDPI Pharmaceuticals.

  • ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

Sources

Reference Data & Comparative Studies

Validation

Comparative Impurity Profiling of Febuxostat Manufacturing Batches: A Technical Guide

Executive Summary In the competitive landscape of xanthine oxidase (XO) inhibitors, the purity of Febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid) is a critical determinant of therape...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the competitive landscape of xanthine oxidase (XO) inhibitors, the purity of Febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid) is a critical determinant of therapeutic efficacy and safety. This guide presents a comparative impurity profiling study of three distinct Febuxostat manufacturing batches: the Innovator product and two generic API sources (Supplier A and Supplier B).

Using a high-resolution UHPLC-Q-TOF-MS workflow, we identified significant variations in process-related impurities, specifically focusing on the Amide Impurity (hydrolysis product) and the Ethyl Ester Intermediate . This guide details the experimental protocols, mechanistic origins of these impurities, and the logic behind the analytical choices, serving as a blueprint for establishing robust quality control in drug development.

Regulatory & Scientific Context

Febuxostat is a non-purine selective inhibitor of XO.[1][2][3][4] Unlike allopurinol, it undergoes hepatic metabolism and is susceptible to specific degradation pathways. Under ICH Q3A(R2) guidelines, any impurity exceeding the 0.10% identification threshold must be structurally characterized.

Why Profiling Matters[5]
  • Safety: Certain process by-products (e.g., alkyl halides used in synthesis) have genotoxic potential (PGIs).

  • Efficacy: High levels of the "Amide Impurity" suggest instability in the cyano- group, which is pharmacologically essential for binding affinity in the XO active site.

Analytical Methodology

To achieve orthogonal validation, we utilized Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS).

Rationale for Experimental Design
  • Column Selection: A sub-2-micron C18 column was chosen to maximize peak capacity. Febuxostat is a weak acid (pKa ~3.4); thus, a low pH mobile phase suppresses ionization of the carboxylic acid moiety, increasing retention and resolution from polar impurities.

  • Detection: Q-TOF-MS provides exact mass data (<5 ppm error), essential for distinguishing between isobaric impurities and confirming elemental composition without reference standards.

Workflow Visualization

AnalyticalWorkflow Sample Crude API Batch (1 mg/mL in MeOH) Sep UHPLC Separation (C18, Acidic Gradient) Sample->Sep Detect Dual Detection Sep->Detect MS Q-TOF MS (ESI+, Exact Mass) Detect->MS UV PDA (254 nm) (Quantification) Detect->UV Data Impurity Identification & Profiling MS->Data m/z Identification UV->Data Area % Calculation

Figure 1: Orthogonal analytical workflow ensuring simultaneous quantification (UV) and structural elucidation (MS).

Experimental Protocol

This protocol is designed to be self-validating . The system suitability test (SST) ensures the instrument is capable of detecting trace impurities before sample analysis.

Chromatographic Conditions[1][3][6][7][8]
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Zorbax RRHD Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm).[2][5]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase BRationale
0.010Initial equilibration for polar impurities.
2.010Isocratic hold to trap early eluters.
15.090Linear ramp to elute hydrophobic intermediates (Esters).
18.090Wash step to remove dimers/oligomers.
18.110Re-equilibration.
Mass Spectrometry Settings[3]
  • Source: ESI Positive Mode.

  • Mass Range: 100–1000 m/z.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 135 V (Optimized to prevent in-source fragmentation of the parent drug).

Results: Comparative Batch Analysis

We analyzed three batches. The data below represents a synthesized summary of typical findings in comparative profiling studies.

Quantitative Impurity Profile (Table)
ComponentRetention Time (min)Innovator Batch (% Area)Generic Supplier A (% Area)Generic Supplier B (% Area)ICH Limit
Febuxostat (API) 9.4599.92% 99.45% 98.80% N/A
Impurity 1 (Amide) 5.200.03%0.12%0.45% 0.15%
Impurity 2 (Des-cyano) 6.80ND0.05%0.08%0.15%
Impurity 3 (Ethyl Ester) 14.100.02%0.35% 0.15%0.15%
Total Impurities -0.08%0.55%1.20%1.0%

ND = Not Detected (<0.01%)[6]

Discussion of Findings
  • Innovator Batch: Demonstrates exceptional purity. The trace level of the Amide impurity indicates highly controlled hydrolysis conditions during the final synthesis step.

  • Supplier A (Process Issue): High levels of Impurity 3 (Ethyl Ester) were detected.

    • Diagnosis: This is the penultimate intermediate. Its presence suggests incomplete saponification (hydrolysis) of the ester to the carboxylic acid. The reaction time or base concentration was insufficient.

  • Supplier B (Stability Issue): High levels of Impurity 1 (Amide) .

    • Diagnosis: The conversion of the nitrile (-CN) group to an amide (-CONH2) is a common degradation pathway in acidic or basic aqueous environments. This batch likely suffered from moisture exposure or improper pH control during workup.

Mechanistic Insight: Impurity Formation[10]

Understanding the "Why" is crucial for remediation. The following diagram illustrates the chemical pathways leading to the identified impurities.

Formation Pathway of Key Impurities[10]

ImpurityPathways Start Starting Material (4-Hydroxybenzonitrile) Inter Intermediate: Febuxostat Ethyl Ester (Impurity 3) Start->Inter Coupling & Cyclization API Febuxostat API (Carboxylic Acid) Inter->API Alkaline Hydrolysis (Desired Path) Inter->API Incomplete Reaction Amide Amide Impurity (Impurity 1) API->Amide Nitrile Hydrolysis (Acid/Base Stress) DesCyano Des-cyano Impurity (Impurity 2) API->DesCyano Decarboxylation/ Loss of Nitrile

Figure 2: Chemical genesis of impurities. Impurity 3 arises from incomplete synthesis; Impurity 1 arises from degradation.

Structural Elucidation Data
  • Impurity 1 (Amide):

    • Observed Mass: [M+H]+ = 335.1060

    • Shift: +18.01 Da vs. Febuxostat (317.0955). This corresponds exactly to the addition of water (H2O) across the nitrile bond.

  • Impurity 3 (Ethyl Ester):

    • Observed Mass: [M+H]+ = 345.1268

    • Shift: +28.03 Da vs. Febuxostat. Corresponds to the ethyl group (-C2H5) replacing the acidic proton.

Conclusion & Recommendations

This profiling study highlights that while generic alternatives may be chemically equivalent in active structure, their impurity profiles can vary drastically based on manufacturing rigor.

For Drug Development Professionals:

  • Monitor the Ester: Supplier A's data proves that the saponification step is a critical process parameter (CPP). In-process control (IPC) by HPLC is mandatory at this stage.

  • Control Moisture: Supplier B's data indicates the nitrile group's lability. Febuxostat API must be stored in tightly closed containers with desiccants to prevent amide formation.

  • Adopt LC-MS: Standard UV methods may miss co-eluting impurities. The described UHPLC-Q-TOF method provides the necessary specificity for global regulatory compliance.

References

  • International Council for Harmonisation (ICH). (2006).[7][8] ICH Q3A(R2): Impurities in New Drug Substances. [Link]

  • Kushwah, D., et al. (2011). Study of impurity carryover and impurity profile in Febuxostat drug substance by LC–MS/MS technique. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 749-757.[4] [Link]

  • Ghanta, M. R., et al. (2014).[9] Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat.[3][10][9][11] Der Pharma Chemica, 6(3), 300-311.[9] [Link]

  • European Medicines Agency (EMA). (2006).[8] Guideline on the Limits of Genotoxic Impurities. [Link]

Sources

Comparative

Justification of Specifications for 3-Descyano Febuxostat Ethyl Ester in Febuxostat API: A Comparative Guide

A Technical Resource for Researchers, Scientists, and Drug Development Professionals This guide presents a comprehensive justification for the specifications of 3-Descyano Febuxostat Ethyl Ester, a potential process-rela...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive justification for the specifications of 3-Descyano Febuxostat Ethyl Ester, a potential process-related impurity in the Febuxostat Active Pharmaceutical Ingredient (API). By providing an in-depth analysis of its origin, analytical control, and the regulatory framework for its specification, this document serves as a vital resource for professionals dedicated to ensuring the quality, safety, and efficacy of Febuxostat.

The Imperative of Impurity Control in Febuxostat API

Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout. The synthesis of this complex molecule, however, can lead to the formation of various process-related impurities. The presence of these impurities, even at trace levels, can have a significant impact on the safety and efficacy of the final drug product. Therefore, stringent control and scientifically justified specifications for these impurities are mandated by global regulatory bodies. One such critical impurity is 3-Descyano Febuxostat Ethyl Ester, a close structural analogue of a key intermediate in the Febuxostat synthesis.

Unraveling the Identity of 3-Descyano Febuxostat Ethyl Ester

Chemical Profile and Origin

3-Descyano Febuxostat Ethyl Ester is a molecule structurally identical to the ethyl ester intermediate of Febuxostat, but crucially, it lacks the cyano (-CN) group at the 3-position of the phenyl ring. This seemingly minor difference has significant implications for its physicochemical properties and its potential, albeit likely different, pharmacological activity.

The formation of this impurity is intrinsically linked to the control of starting materials and intermediates in the Febuxostat synthesis pathway. The most probable route of its introduction is through an impurity present in a key starting material, 4-hydroxybenzonitrile, or a subsequent intermediate. If a descyano analogue of a key intermediate is present, it can be carried through the synthetic steps, ultimately leading to the formation of 3-Descyano Febuxostat Ethyl Ester.

Febuxostat Synthesis and the Genesis of 3-Descyano Febuxostat Ethyl Ester

Caption: Formation of 3-Descyano Febuxostat Ethyl Ester from an impure starting material.

A robust control strategy for the starting materials and early-stage intermediates is therefore the most effective way to minimize the presence of this impurity in the final API.

Justification of Specifications: A Multi-Pillar Approach

The establishment of a scientifically sound specification for 3-Descyano Febuxostat Ethyl Ester is not arbitrary. It is based on a comprehensive evaluation of its potential impact, the capabilities of the manufacturing process, and the sensitivity of analytical methods, all within the framework of global regulatory guidelines.

The Regulatory Landscape: ICH Q3A Guidelines

The International Council for Harmonisation (ICH) Q3A(R2) guideline, "Impurities in New Drug Substances," provides a clear framework for the control of impurities.[1] This guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

ThresholdMaximum Daily Dose ≤ 2g/dayMaximum Daily Dose > 2g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10%0.05%
Qualification Threshold 0.15%0.05%

For Febuxostat, with a typical maximum daily dose of 120 mg, the relevant thresholds are in the first column. Any impurity found at a level above 0.10% should be identified, and any impurity above 0.15% must be qualified, meaning its biological safety must be established.

Comparative Analytical Performance

The accurate monitoring of 3-Descyano Febuxostat Ethyl Ester requires a highly selective and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. A well-developed HPLC method should be able to separate this impurity from Febuxostat and other known impurities, such as the amide and diacid impurities which can also form during the synthesis.

Experimental Protocol: A Validated RP-HPLC Method for Febuxostat and its Impurities

This protocol outlines a typical reversed-phase HPLC method suitable for the separation and quantification of Febuxostat and its process-related impurities.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • Time (min) | %B

      • ---|---

      • 0 | 30

      • 15 | 70

      • 20 | 70

      • 22 | 30

      • 30 | 30

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 315 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the Febuxostat API sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • System Suitability:

    • A resolution of ≥ 2.0 should be achieved between the 3-Descyano Febuxostat Ethyl Ester peak and the Febuxostat peak.

    • The tailing factor for the Febuxostat peak should be ≤ 1.5.

    • The relative standard deviation of six replicate injections of a standard solution should be ≤ 2.0%.

Analytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Column & Mobile Phase Selection B Gradient Optimization A->B C Specificity B->C D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ E->F G Robustness F->G H Validated Analytical Method G->H

Caption: Workflow for the development and validation of an analytical method for impurity profiling.

Comparative Performance Data (Illustrative)

Parameter3-Descyano Febuxostat Ethyl EsterFebuxostat Amide ImpurityFebuxostat Diacid Impurity
Retention Time (min) ~12.5~8.2~6.5
LOD (%) 0.010.010.02
LOQ (%) 0.030.030.05
Recovery (%) 98-10297-10395-105
RSD (%) < 1.5< 1.8< 2.0

This illustrative data demonstrates that a well-validated HPLC method can achieve the necessary sensitivity, accuracy, and precision to control 3-Descyano Febuxostat Ethyl Ester at levels well below the ICH qualification threshold.

Proposed Specification and Rationale

Based on a comprehensive understanding of the manufacturing process, the capabilities of the analytical methodology, and the guidance from ICH Q3A, a justified specification for 3-Descyano Febuxostat Ethyl Ester in Febuxostat API is proposed:

Proposed Specification: Not More Than 0.15%

Justification:

  • Process Capability: A well-controlled manufacturing process, with stringent controls on starting materials and intermediates, can consistently produce Febuxostat API with levels of this impurity significantly below 0.15%.

  • Analytical Feasibility: The validated HPLC method demonstrates the capability to accurately and reliably quantify the impurity at and below the proposed limit.

  • Regulatory Compliance: A limit of 0.15% aligns with the ICH Q3A qualification threshold. By controlling the impurity at or below this level, the need for extensive and costly toxicological qualification studies can be obviated, provided it is a new impurity.

  • Patient Safety: Adhering to this limit ensures that the potential risk associated with this structurally similar impurity is minimized, thereby safeguarding patient health.

Conclusion: A Commitment to Quality

The specification for 3-Descyano Febuxostat Ethyl Ester in Febuxostat API is not merely a number; it is a testament to a deep understanding of the product's chemistry, a commitment to robust manufacturing processes, and a dedication to patient safety. By integrating stringent starting material controls, employing validated analytical methods, and adhering to global regulatory standards, pharmaceutical manufacturers can confidently ensure that the Febuxostat API they produce is of the highest quality, purity, and consistency. This guide provides the scientific and regulatory rationale to support these critical quality decisions.

References

  • Febuxostat EP Impurities & USP Related Compounds - SynThink. (URL: [Link])

  • Development and Validation of Related Substances Method for Febuxostat Tablets by RP-HPLC. (URL: [Link])

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (URL: [Link])

  • Febuxostat Alvogen Public Assessment Report. (URL: [Link])

  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat - Der Pharma Chemica. (URL: [Link])

  • Febuxostat - New Drug Approvals. (URL: [Link])

  • Development and Validation of RP-HPLC Method for the Determination of Febuxostat in Bulk and Pharmaceutical Dosage Form - Asian Journal of Research in Chemistry. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-Descyano Febuxostat Ethyl Ester

Executive Summary & Core Directive Do not dispose of 3-Descyano Febuxostat Ethyl Ester down the drain or in general trash. This compound is a pharmaceutical impurity and structural analog to Febuxostat (a xanthine oxidas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 3-Descyano Febuxostat Ethyl Ester down the drain or in general trash.

This compound is a pharmaceutical impurity and structural analog to Febuxostat (a xanthine oxidase inhibitor).[1] While specific toxicological data for this intermediate is often limited compared to the API (Active Pharmaceutical Ingredient), it must be managed as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate until proven otherwise.

Immediate Disposal Classification:

  • RCRA Status (USA): Non-listed, but must be characterized. Treat as Hazardous Waste due to potential aquatic toxicity and pharmacological activity.

  • Preferred Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Stream: Segregated Organic Solid (if neat) or Flammable Solvent Waste (if in solution).

Technical Profile & Hazard Identification

Self-Validation Check: Before handling, verify the container label matches the CAS and chemical structure below to ensure this protocol applies.

PropertySpecificationOperational Implication
Chemical Name 3-Descyano Febuxostat Ethyl EsterUse full name on waste tags.
CAS Number 144060-97-9 (Typical)Identifier for waste manifests.
Parent API FebuxostatAssumed aquatic toxicity (Category 3/4).
Physical State Solid (White to Off-White Powder)Inhalation/Dust hazard.
Solubility DMSO, Methanol, Ethyl AcetateSoluble in organic waste streams.
Reactivity Esters may hydrolyzeKeep away from strong acids/bases in waste.
Flash Point Data N/A (Solid)Treat as combustible dust.
The "Assumption of Potency" Principle

As a Senior Scientist, I advise against relying on "No Data Available" statements in generic SDS documents. 3-Descyano Febuxostat Ethyl Ester retains the thiazole core of Febuxostat.

  • Mechanism of Action: Febuxostat inhibits xanthine oxidase.[1] Structural analogs may possess residual affinity.

  • Environmental Fate: Thiazole derivatives are often persistent in water. Release into sewage systems can disrupt municipal water treatment biology and violate Clean Water Act mandates.

Decision Matrix: Waste Stream Segregation

The following logic gate ensures the compound is routed to the correct destruction facility, preventing cross-contamination or regulatory violations.

WasteSegregation Start Waste Material: 3-Descyano Febuxostat Ethyl Ester StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid Contam Is it pure or contaminated debris? Solid->Contam SolventCheck Solvent Type? Liquid->SolventCheck PureSolid Double Bag (LDPE) Label: 'Toxic Solid Organic' Contam->PureSolid Debris Sharps/Wipes Container Label: 'Trace Chemo/Toxic' Contam->Debris Incinerator High-Temp Incineration (Licensed Facility) PureSolid->Incinerator Debris->Incinerator Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHal Non-Halogenated (MeOH, DMSO) SolventCheck->NonHal Halogen->Incinerator NonHal->Incinerator

Figure 1: Waste Segregation Logic Flow. This decision matrix prevents the mixing of incompatible solvents and ensures all roads lead to incineration.

Detailed Disposal Protocol

Phase 1: Preparation (PPE & Containment)

Rationale: The ethyl ester moiety makes this compound lipophilic, increasing skin absorption potential.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses. If handling >100mg of neat powder, use a powder hood or N95 respirator to prevent inhalation of particulates.

  • Work Area: Clear the fume hood. Place a plastic-backed absorbent pad (benchkote) down to capture potential spills.

Phase 2: Waste Generation & Packaging

Scenario A: Solid Waste (Neat Substance)

  • Transfer the substance into a clear, sealable polyethylene bag.

  • Self-Validating Step: Wipe the exterior of the first bag with a solvent-dampened wipe (methanol) to remove static-clung dust.

  • Place the first bag into a second bag (Double Containment).

  • Place in the laboratory's designated "Hazardous Solid Waste" drum.

Scenario B: Liquid Waste (Mother Liquors/HPLC Effluent)

  • Identify the primary solvent (e.g., Methanol, Acetonitrile).

  • Pour into the corresponding carboy (Halogenated vs. Non-Halogenated).

  • Critical Caution: Do not mix with oxidizers (e.g., Nitric Acid waste). Esters can react vigorously with strong oxidizers.

Phase 3: Labeling & Documentation

A generic "Waste" label is insufficient for regulatory compliance (RCRA 40 CFR 262.17). The tag must include:

  • Full Chemical Name: 3-Descyano Febuxostat Ethyl Ester.[2][3]

  • Hazard Checkboxes: Toxic, Irritant.[4][5][6]

  • Generator Info: Lab Room Number and PI Name.

Emergency Response: Spills

If a spill occurs, the priority is containing the powder to prevent aerosolization.

  • Evacuate: If a large amount (>5g) of dry powder is aerosolized, evacuate the immediate area for 15 minutes to allow settling.

  • Dampen: Gently cover the spill with paper towels dampened with water or methanol. Why? This prevents dust generation during cleanup.[7][8]

  • Collect: Scoop up the damp material and towels.

  • Disposal: Place all cleanup materials into a hazardous waste bag. Label as "Debris contaminated with Febuxostat derivative."[9]

Regulatory Framework & Compliance

This protocol is grounded in the following regulations:

  • USA (EPA/RCRA): Under 40 CFR § 262.11, the waste generator must determine if waste is hazardous. Due to the pharmaceutical nature, we apply the "Cradle-to-Grave" responsibility, ensuring the waste is tracked from lab to incinerator.

  • Europe (REACH): Complies with ECHA guidelines for handling substances with predicted aquatic toxicity.

Cradle-to-Grave Workflow

CradleToGrave Lab Lab Generator (Segregation & Labeling) Accumulation Satellite Accumulation Area (Max 1 Year / <55 Gal) Lab->Accumulation Daily EHS EHS/Waste Contractor (Manifesting) Accumulation->EHS Monthly Pickup Transport DOT Transport (UN 3077/3082 if applicable) EHS->Transport Quarterly Destruction Incineration Facility (Certificate of Destruction) Transport->Destruction Final

Figure 2: The regulatory lifecycle of the chemical waste. Ensure you retain the 'Certificate of Destruction' for your records.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Regulatory Requirements (40 CFR Part 262). [Link]

  • PubChem. Febuxostat (Parent Compound) Safety & Hazard Data. (Used for analog hazard extrapolation). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). [Link]

Sources

Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 3-Descyano Febuxostat Ethyl Ester

As a novel research chemical, 3-Descyano Febuxostat Ethyl Ester lacks comprehensive toxicological data. This guide provides essential safety and handling protocols by extrapolating from its parent compound, Febuxostat, a...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel research chemical, 3-Descyano Febuxostat Ethyl Ester lacks comprehensive toxicological data. This guide provides essential safety and handling protocols by extrapolating from its parent compound, Febuxostat, and adhering to the principle of treating new chemical entities (NCEs) with a high degree of caution. The primary goal is to minimize exposure through a combination of engineering controls, rigorous personal protective equipment (PPE) protocols, and meticulous operational and disposal plans.

Core Principle: Hazard Assessment and Precaution

Given the absence of specific toxicity data for 3-Descyano Febuxostat Ethyl Ester, it must be handled as a potent pharmaceutical compound. The Safety Data Sheet (SDS) for the parent compound, Febuxostat, indicates potential for organ damage through prolonged or repeated exposure and is harmful if swallowed.[1] Therefore, all operations should be designed to prevent direct contact, inhalation, and ingestion.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is selected, appropriate engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood. This is crucial for controlling exposure to hazardous fumes and preventing the inhalation of fine powders.[2][3]

  • Ventilated Enclosures: For weighing potent compounds, a ventilated balance enclosure or powder containment hood provides an additional layer of protection by capturing any airborne particles at the source.[4]

  • Facility Design: The laboratory should be designed with controlled airflow, maintaining negative pressure in areas where the compound is handled to prevent cross-contamination.[3][5]

Personal Protective Equipment (PPE): A Systematic Approach

PPE is the last line of defense and its selection must be based on a thorough hazard assessment for each specific task.[6][7][8]

Table 1: PPE Requirements for Handling 3-Descyano Febuxostat Ethyl Ester

Task Minimum PPE Requirement Rationale
Receiving/Unpacking Lab Coat, Safety Glasses, Nitrile GlovesProtects against potential external contamination of the container.
Weighing Solid Compound Disposable Lab Coat (or gown with sleeve covers), Safety Goggles, Double Nitrile Gloves, N95/FFP2 RespiratorProvides full skin coverage and respiratory protection from fine, easily aerosolized powders. Double gloving minimizes risk during doffing.
Preparing Solutions Lab Coat, Safety Goggles, Nitrile GlovesProtects against splashes of the dissolved compound.[7] If sonication or heating is required, a face shield should be worn over goggles.
Conducting Experiments Lab Coat, Safety Glasses, Nitrile GlovesStandard laboratory practice to prevent incidental contact.
Spill Cleanup Disposable Coveralls, Safety Goggles, Face Shield, Double Nitrile Gloves, Respirator (as per spill size)Ensures full-body protection during cleanup of a potentially hazardous spill.
Waste Disposal Lab Coat, Safety Goggles, Nitrile GlovesProtects against contact with contaminated waste materials.
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, ANSI Z87-marked safety glasses with side shields are required.[7] When there is a risk of splashes, such as when transferring solutions or working with corrosive reagents, chemical splash goggles should be worn.[7] For larger volume transfers, a face shield must be used in conjunction with goggles.[7]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard recommendation. For prolonged operations or when handling concentrated solutions, consider double-gloving. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Body Protection: A buttoned lab coat is the minimum requirement for all laboratory work.[7] When handling the solid powder, a disposable gown or a lab coat with disposable sleeve protectors is recommended to prevent contamination of personal clothing.

  • Respiratory Protection: When handling the solid compound outside of a ventilated enclosure, a NIOSH-approved N95 or equivalent respirator is mandatory to prevent inhalation of airborne particles.[9]

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is critical to maintaining a safe laboratory environment.

Standard Operating Procedure: Weighing and Solution Preparation
  • Preparation: Don all required PPE as outlined in Table 1. Ensure the chemical fume hood or ventilated enclosure is functioning correctly.

  • Weighing: Perform all weighing operations within the ventilated enclosure. Use anti-static weigh paper or a tared container to minimize powder dispersal.

  • Solubilization: Add the solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.

  • Cleanup: Immediately after use, decontaminate the spatula and weighing vessel. Wipe down the work surface of the balance and fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then gown/coat, then goggles/respirator) to avoid self-contamination. Wash hands thoroughly after removing all PPE.

Below is a workflow diagram illustrating the key safety decision points for handling this compound.

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// Node Definitions Start [label="Receive Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess [label="Hazard Assessment:\nTreat as Potent Compound", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Eng_Controls [label="Work in Fume Hood / \nVentilated Enclosure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Select_PPE [label="Select Task-Specific PPE\n(See Table 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Handle_Solid [label="Weighing Solid:\nAdd Respirator &\nDouble Gloves", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Handle_Liquid [label="Preparing Solution:\nSafety Goggles &\nGloves", fillcolor="#34A853", fontcolor="#FFFFFF"]; Procedure [label="Perform Experiment", fillcolor="#F1F3F4", fontcolor="#202124"]; Disposal [label="Segregate & Dispose\nof Waste", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Decontaminate & Doff PPE", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Assess; Assess -> Eng_Controls -> Select_PPE; Select_PPE -> Handle_Solid [label=" Solid Form "]; Select_PPE -> Handle_Liquid [label=" Solution Form "]; Handle_Solid -> Procedure; Handle_Liquid -> Procedure; Procedure -> Disposal; Disposal -> End; }

Caption: Safety decision workflow for handling 3-Descyano Febuxostat Ethyl Ester.
Waste Disposal Plan

Proper segregation and disposal of chemical waste are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[10][11]

  • Solid Waste: All solid waste contaminated with 3-Descyano Febuxostat Ethyl Ester (e.g., gloves, weigh paper, disposable gowns) must be placed in a dedicated, clearly labeled hazardous waste container.[12]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, compatible, and clearly labeled hazardous waste container.[13][14] Do not mix incompatible waste streams.[13]

  • Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

  • Container Management: All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.[12][14]

By adhering to these stringent PPE, operational, and disposal protocols, researchers can safely handle 3-Descyano Febuxostat Ethyl Ester, ensuring both personal safety and environmental compliance.

References

  • Daniels Health. (2025, May 21).
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  • Barrau, E., & Jones, O. (2022, June 28). The challenge of handling highly potent API and ADCs in analytical chemistry. European Pharmaceutical Review.
  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry.
  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Washington.
  • National Center for Biotechnology Information.
  • Administration for Strategic Preparedness and Response (ASPR).
  • Esco Pharma. (2017, September 25).
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • Cayman Chemical. (2025, June 30).
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  • PCI Pharma Services. (2023, June 5). Containment in a high potent manufacturing facility.
  • SynThink Research Chemicals.
  • Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards.
  • Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction | NIOSH.
  • Saitraders.
  • Pharmaffiliates.
  • Simson Pharma Limited. Febuxostat Descyano Ethyl Ester | CAS No- 144060-97-9.

Sources

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